5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVOWZLMOHIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858585 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-35-9 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyridine scaffold, it serves as a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors for targeted cancer therapies.[1] The strategic placement of the bromine atom allows for further functionalization, making it a versatile building block in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, synthesis, and spectroscopic characterization.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 199.05 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| InChIKey | RJKVOWZLMOHIRM-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | C1CNC2=C1N=C(C=C2)Br | --INVALID-LINK-- |
| CAS Number | 1260671-35-9 | --INVALID-LINK-- |
Synthesis
A common synthetic route to 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the bromination of the parent compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
-
48% Hydrobromic acid (24.13 g, 0.143 mol)
-
Methylene chloride (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
Procedure:
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir the mixture thoroughly.
-
Maintain the temperature of the reaction mixture at 25-30°C and slowly add the 20% hydrogen peroxide solution dropwise.
-
After the addition is complete, neutralize the mixture with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears.
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Remove the methylene chloride from the organic phase by evaporation to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
This procedure has been reported to yield the product in high purity (≥99% by liquid chromatography) and a yield of approximately 95.6%.
Structural Characterization
Detailed spectroscopic data for this compound is not extensively published. However, data for the closely related N-methylated analog, 5-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, provides valuable insight into the expected spectral features.
Spectroscopic Data for 5-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
| Technique | Observed Features |
| ¹H NMR | Data available, specific shifts not detailed in the provided search results. |
| ¹³C NMR | Data available, specific shifts not detailed in the provided search results. |
| Mass Spec. | Data available, specific m/z not detailed in the provided search results. |
| IR | Data available, specific wavenumbers not detailed in the provided search results. |
Note: This data is for the N-methylated analog and should be used as a reference with the understanding that the absence of the N-methyl group in the target compound will lead to differences in the spectra.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Abnormal activation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified, representative signaling pathway that is often targeted by such inhibitors.
Figure 1: A representative MAP Kinase signaling pathway often targeted by pyrrolopyridine-based inhibitors.
Experimental Workflow for Structural Analysis
The following diagram outlines a typical workflow for the comprehensive structural analysis of a synthesized compound like this compound.
Figure 2: A standard experimental workflow for the structural elucidation of a synthesized organic compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. While detailed experimental data for its structural analysis is not widely available, information from closely related analogs provides a solid foundation for its characterization. The synthetic route is well-defined, and its role as a precursor for kinase inhibitors highlights its importance in medicinal chemistry. Further research to fully characterize this compound and its derivatives will undoubtedly contribute to the advancement of drug discovery.
References
An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physical properties, a proposed synthetic route, and its primary biological relevance as a core scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Chemical Identity and Properties
The compound of interest is formally identified by its IUPAC name and CAS number, which are crucial for accurate database searches and regulatory purposes.
Physicochemical Properties
Currently, experimentally determined physical data for this compound is not widely available in the public domain. The following table summarizes computed properties sourced from the PubChem database, which are useful for predictive modeling and initial experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | PubChem[1] |
| Molecular Weight | 199.05 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 197.97926 Da | PubChem[1] |
| Monoisotopic Mass | 197.97926 Da | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature, a plausible synthetic route can be inferred from patent literature describing the synthesis of its derivatives, particularly from patent US20240109885A1, which focuses on EGFR inhibitors based on this scaffold. The proposed synthesis involves the construction of the dihydropyrrolopyridine core followed by bromination.
Proposed Synthesis Workflow
The following diagram outlines a potential multi-step synthesis for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Disclaimer: The following protocol is hypothetical and based on general organic synthesis principles and information inferred from related patent literature. It should be optimized and validated by qualified researchers.
Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (Intermediate B)
The synthesis of the core scaffold would likely begin with a suitably substituted pyridine precursor. A plausible approach involves the cyclization of a 2-amino-3-substituted pyridine.
-
Starting Material: A potential starting material could be 2-amino-3-(2-hydroxyethyl)pyridine.
-
Reaction: The starting material is dissolved in a suitable high-boiling point solvent, such as diphenyl ether.
-
Cyclization: The solution is heated to a high temperature (e.g., 200-250 °C) in the presence of a dehydrating agent or a catalyst that facilitates intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent to precipitate the product. The crude product is then purified by column chromatography on silica gel to yield 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Step 2: Bromination to this compound (Final Product C)
The bromination of the dihydropyrrolopyridine core is expected to occur at the 5-position due to the directing effects of the fused ring system.
-
Reactants: 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
-
Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
Biological Context and Signaling Pathways
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold is a key structural component in a novel class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell growth and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolopyridine-based drugs.
Mechanism of Action of Pyrrolopyridine-based EGFR Inhibitors
Derivatives of this compound are designed to act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP-binding pocket of EGFR, these small molecules prevent the phosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that lead to uncontrolled cell proliferation. This makes them promising candidates for the treatment of cancers that are driven by EGFR mutations or overexpression.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of targeted cancer therapies. While detailed experimental data on this specific compound is scarce, its core structure is featured in patented EGFR inhibitors, underscoring its importance in medicinal chemistry. The proposed synthetic route and the outlined biological context provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further research is warranted to establish a validated synthesis and to fully characterize the physicochemical and pharmacological properties of this promising molecule.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-bromo-2,3-dihydro-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-bromo-2,3-dihydro-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key data, details experimental protocols, and visualizes relevant chemical and biological pathways to support ongoing research and development efforts.
Core Physicochemical Properties
5-bromo-2,3-dihydro-4-azaindole, systematically named 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, is a derivative of the 4-azaindole scaffold. The introduction of a bromine atom and the saturation of the pyrrole ring significantly influence its chemical reactivity and potential as a scaffold in drug design.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 5-bromo-2,3-dihydro-4-azaindole. It is important to note that while some data is available for the specific dihydro compound, other values are predicted or derived from the closely related aromatic analogue, 5-bromo-1H-pyrrolo[3,2-b]pyridine, and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | PubChem[1] |
| Molecular Weight | 199.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 115170-40-6 | ChemicalBook[2] |
| Predicted Boiling Point | 332.2 °C at 760 mmHg (for 5-bromo-1H-pyrrolo[3,2-b]pyridine) | iChemical[3] |
| Predicted Density | 1.77 g/cm³ (for 5-bromo-1H-pyrrolo[3,2-b]pyridine) | iChemical[3] |
| Predicted Flash Point | 154.7 °C (for 5-bromo-1H-pyrrolo[3,2-b]pyridine) | iChemical[3] |
| Predicted pKa | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Experimental Protocols
A key aspect of utilizing 5-bromo-2,3-dihydro-4-azaindole in research is its synthesis. The following section details a reported experimental protocol for its preparation.
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[4]
This synthesis is a two-step process starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid
-
Methylene chloride (DCM)
-
20% Hydrogen peroxide solution
-
Saturated aqueous sodium bisulfite solution
-
Water
Procedure:
-
Reaction Setup: In a reaction flask, combine 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly to obtain a homogenous reaction mixture (Mixture C).
-
Bromination: Control the temperature of Mixture C at 25-30°C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise to the reaction mixture.
-
Quenching and Neutralization: After the addition is complete, neutralize the resulting mixture (Mixture D) with 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.
-
Work-up: Perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with 200 g of water.
-
Isolation: Recover the dichloromethane solvent from the organic phase by evaporation to obtain the final product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Yield and Purity:
This protocol reports a yield of 95.6% with a purity of ≥99% as determined by liquid chromatography.[4]
Logical and Signaling Pathway Visualizations
To aid in the conceptual understanding of the synthesis and potential biological applications of 5-bromo-2,3-dihydro-4-azaindole, the following diagrams have been generated using Graphviz.
Experimental Workflow: Synthesis of 5-bromo-2,3-dihydro-4-azaindole
Generalized Signaling Pathway: Azaindole Derivatives as Kinase Inhibitors
While a specific signaling pathway for 5-bromo-2,3-dihydro-4-azaindole is not yet elucidated in the literature, the broader class of azaindole derivatives has been extensively studied as kinase inhibitors. The following diagram illustrates a generalized mechanism of action where an azaindole derivative competitively binds to the ATP-binding site of a kinase, thereby inhibiting its downstream signaling cascade.
Conclusion
5-bromo-2,3-dihydro-4-azaindole presents a valuable scaffold for medicinal chemistry, particularly in the design of kinase inhibitors. This guide has consolidated the available physicochemical data and provided a detailed synthesis protocol. The visualizations of the synthetic workflow and a generalized mechanism of action offer a clear conceptual framework for researchers. Further experimental investigation is required to determine key properties such as melting point, pKa, and solubility, which are crucial for its application in drug development. The provided information serves as a foundational resource for scientists and researchers working with this promising compound.
References
- 1. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine | C7H7BrN2 | CID 71819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE | 115170-40-6 [chemicalbook.com]
- 3. 5-Bromo-1H-pyrrolo[3,2-b] pyridine, CAS No. 1000341-51-4 - iChemical [ichemical.com]
- 4. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Spectral Data of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and its Aromatic Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the request for ¹H NMR and ¹³C NMR spectral data for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Following a comprehensive search of publicly available data, specific experimental NMR spectra for this compound could not be located. However, to provide valuable insights for researchers in this field, this document presents a detailed analysis of the ¹H and ¹³C NMR spectral data for its aromatic counterpart, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The methodologies for data acquisition are detailed, and key structural and procedural diagrams are provided to facilitate understanding and further research.
Introduction
Spectral Data Presentation
While specific NMR data for this compound is not available, the following tables summarize the reported ¹H and ¹³C NMR spectral data for the aromatic analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: ¹H NMR Spectral Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine [1][2]
| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H1 (N-H) | 11.91 | broad singlet | - |
| H6 | 8.30 | doublet | 2.2 |
| H4 | 8.20 | doublet | 2.0 |
| H2 | 7.63 | triplet | 2.8 |
| H3 | 6.50 | multiplet | - |
Table 2: ¹³C NMR Spectral Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine [1][2]
| Carbon Position | Chemical Shift (δ) [ppm] |
| C8 | 147.5 |
| C6 | 142.9 |
| C4 | 130.3 |
| C2 | 128.2 |
| C7 | 122.1 |
| C5 | 111.1 |
| C3 | 100.0 |
Experimental Protocols
The following experimental protocol was reported for the acquisition of the NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1][2]
Table 3: NMR Experimental Parameters for 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value |
| Spectrometer | Varian 400 |
| ¹H Frequency | 400.00 MHz |
| ¹³C Frequency | 100.58 MHz |
| Solvent | DMF-d₇ |
| Temperature | 300 K |
| Reference | Tetramethylsilane (TMS) |
Mandatory Visualizations
To aid in the understanding of the molecular structure and the general experimental process, the following diagrams are provided.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, the provided data for its aromatic analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, serves as a valuable resource for researchers. The presented spectral assignments and experimental protocols can guide the characterization of related compounds and inform future spectroscopic studies. It is anticipated that the dihydro- form would exhibit characteristic upfield shifts for the protons and carbons in the reduced pyrrole ring (positions 2 and 3) compared to the aromatic analog. Further research is warranted to synthesize and characterize this compound to provide definitive spectral data.
References
Mass Spectrometry Analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol for its analysis, presents predicted mass spectral data, and illustrates a plausible fragmentation pathway and analytical workflow.
Introduction
This compound (Molecular Formula: C₇H₇BrN₂, Molecular Weight: 199.05 g/mol ) is a brominated heterocyclic compound belonging to the pyrrolopyridine class.[1][2] The structural analysis of such compounds is crucial in drug discovery and development for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structural features. Due to the presence of a bromine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3][4]
Predicted Mass Spectral Data
The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound under electron ionization (EI) conditions. The fragmentation pattern is postulated based on established principles of mass spectrometry for heterocyclic and halogenated compounds.
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br / ⁸¹Br) | Relative Abundance | Interpretation |
| [M]⁺ | C₇H₇BrN₂⁺ | 198 / 200 | High | Molecular Ion |
| [M-H]⁺ | C₇H₆BrN₂⁺ | 197 / 199 | Moderate | Loss of a hydrogen radical |
| [M-C₂H₄]⁺ | C₅H₃BrN₂⁺ | 170 / 172 | Moderate | Retro-Diels-Alder (RDA) fragmentation of the dihydro-pyrrole ring |
| [M-Br]⁺ | C₇H₇N₂⁺ | 119 | High | Loss of a bromine radical |
| [C₆H₅N₂]⁺ | C₆H₅N₂⁺ | 105 | Moderate | Fragmentation of the pyrrole ring after Br loss |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78 | Low | Pyridine ring fragment |
Experimental Protocol
This section details a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of water and methanol containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
3.2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
3.3. Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.
Visualizations
4.1. Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation of this compound.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the LC-MS analysis.
Caption: General workflow for LC-MS analysis.
References
An In-depth Technical Guide on the X-ray Crystal Structure of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors for targeted cancer therapy. The 5-bromo-substituted analogs, in both their aromatic and 2,3-dihydro forms, serve as crucial intermediates in the synthesis of these biologically active molecules. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the available X-ray crystallographic data for analogs of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. While, to date, a specific X-ray crystal structure for this compound has not been reported in publicly accessible databases, this document presents a detailed analysis of the closely related aromatic analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine . The structural insights from this analog offer a valuable proxy for understanding the dihydro derivative. Additionally, this guide includes a detailed protocol for the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
X-ray Crystallography of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The X-ray crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) has been determined and provides critical insights into the geometry and intermolecular interactions of this class of compounds.[1][2][3]
Crystallographic Data Summary
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study of 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1][2]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| α (°) | 90 |
| β (°) | 103.403 (5) |
| γ (°) | 90 |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.938 |
| Absorption Coefficient (mm⁻¹) | 6.00 |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.092 |
| Goodness-of-fit (S) | 1.13 |
Experimental Protocol: X-ray Diffraction
The determination of the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine involved the following key steps[1]:
-
Crystal Growth: Colorless crystals were obtained as a by-product during a slow evaporation process over two weeks.
-
Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer. Data was collected at a temperature of 100 K using Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. An absorption correction was applied. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Molecular and Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The molecular structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine consists of a fused pyridine and pyrrole ring system, forming a nearly planar 7-azaindole skeleton.[1][3] The dihedral angle between the planes of the pyridine and pyrrole rings is a mere 2.09 (14)°.[1]
Selected Bond Lengths and Angles
The following table presents selected bond lengths and angles for 5-bromo-1H-pyrrolo[2,3-b]pyridine.
| Bond/Angle | Length (Å) / Angle (°) |
| Br1-C5 | 1.895 (4) |
| N1-C2 | 1.370 (5) |
| N1-C7A | 1.381 (5) |
| N7-C6 | 1.320 (5) |
| N7-C7A | 1.365 (5) |
| C2-N1-C7A | 109.1 (3) |
| C6-N7-C7A | 117.5 (3) |
| C4-C5-Br1 | 119.5 (3) |
Data extracted from the supplementary information of the cited publication.
Crystal Packing and Intermolecular Interactions
In the crystal lattice, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through pairs of N—H···N hydrogen bonds.[1][3] Specifically, the pyrrole N-H of one molecule forms a hydrogen bond with the pyridine nitrogen of a neighboring molecule. These dimers are further connected into a two-dimensional supramolecular array through C—H···C non-covalent contacts.[1]
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
While the crystal structure is not available for the dihydro analog, its synthesis has been reported. The following is a representative experimental protocol.[4][5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and dichloromethane. Stir the mixture thoroughly.
-
Bromination: Control the temperature of the reaction mixture at 25-30°C and slowly add a 20% hydrogen peroxide solution dropwise.
-
Quenching: Neutralize the resulting mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.
-
Workup: Perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with water.
-
Isolation: Remove the dichloromethane solvent from the organic phase under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Relevance and Application in Drug Discovery
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its analogs are valuable intermediates in the synthesis of kinase inhibitors, which are a cornerstone of targeted cancer therapy.[6] The structural data from X-ray crystallography is instrumental in the design of these inhibitors, allowing for precise modifications to optimize binding to the target kinase and improve pharmacological properties.
Conclusion
This technical guide has provided a comprehensive analysis of the available X-ray crystal structure data for an analog of this compound, namely 5-bromo-1H-pyrrolo[2,3-b]pyridine. The detailed crystallographic data, molecular geometry, and intermolecular interactions offer crucial insights for researchers in the field. Although the crystal structure for the specific dihydro target compound is not yet publicly available, the information on its aromatic counterpart, coupled with the provided synthesis protocol, serves as a valuable resource for the scientific community. This data is fundamental for the continued development of novel therapeutics based on the pyrrolo[3,2-b]pyridine scaffold.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine | C7H7BrN2 | CID 71819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive guide to understanding and determining the solubility of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes detailed experimental protocols for solubility determination, a structured format for data presentation, and a logical workflow for solubility screening in a drug discovery context.
Introduction to this compound
This compound is a heterocyclic organic molecule with a molecular formula of C₇H₇BrN₂ and a molecular weight of approximately 199.05 g/mol [1]. Its structure, featuring a fused pyrrolo-pyridine ring system, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
The physicochemical properties of a compound, particularly its solubility, are fundamental to its behavior in both in vitro and in vivo systems. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, failure of a promising drug candidate. Therefore, a thorough understanding and characterization of the solubility of this compound in various organic solvents is essential for its progression in the drug development pipeline. Organic solvents are crucial for synthesis, purification, formulation, and various analytical procedures.
While publicly available databases and literature do not currently provide extensive quantitative solubility data for this specific molecule, this guide offers the necessary protocols and frameworks to enable researchers to generate and present this critical information.
Quantitative Solubility Data
As of the latest literature review, specific solubility values (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents have not been formally published. Researchers are encouraged to perform the experimental protocols outlined in Section 3 to populate a comprehensive solubility profile.
The following table provides a structured template for recording experimentally determined solubility data. It is recommended to measure solubility at standard temperatures (e.g., 25 °C and 37 °C) to simulate laboratory and physiological conditions.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||
| Dimethylformamide (DMF) | 25 | HPLC-UV | |||
| Ethanol | 25 | HPLC-UV | |||
| Methanol | 25 | HPLC-UV | |||
| Acetonitrile | 25 | HPLC-UV | |||
| Dichloromethane (DCM) | 25 | Gravimetric | |||
| Ethyl Acetate | 25 | Gravimetric | |||
| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. The choice of method depends on the required accuracy, throughput, and available equipment.
Thermodynamic Solubility Determination via HPLC-UV (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility and is highly accurate.
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) for creating a calibration curve.
-
Calibration Curve: Generate a multi-point calibration curve (typically 5-6 points) by diluting the stock solution to known concentrations. Analyze each standard by HPLC and plot the peak area against concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully take an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter.
-
Dilution and Quantification: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Using the peak area from the HPLC analysis and the calibration curve, calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility in the solvent.
Kinetic Solubility Determination (High-Throughput Screening)
This method is faster and suitable for early-stage discovery, measuring the concentration at which a compound precipitates from a stock solution.
Objective: To rapidly assess the aqueous or organic solubility of a compound from a DMSO stock.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Test organic solvents
-
96-well microplates
-
Plate reader with turbidity or light scattering detection capabilities
-
Liquid handling robotics (optional)
Procedure:
-
Plate Preparation: Dispense the test organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add small, increasing volumes of the concentrated DMSO stock solution of the compound to the wells.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in the signal is observed is considered the kinetic solubility limit.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for solubility screening in an early drug discovery setting, which is a relevant context for characterizing a novel compound.
References
The Expanding Therapeutic Potential of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning biological activities of pyrrolo[3,2-b]pyridine derivatives for researchers, scientists, and drug development professionals. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development of this promising heterocyclic scaffold.
Introduction to Pyrrolo[3,2-b]pyridines
The pyrrolo[3,2-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This scaffold is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This guide will delve into the specifics of these activities, providing a technical foundation for researchers in the field.
Anticancer Activity
Pyrrolo[3,2-b]pyridine derivatives have emerged as a promising class of anticancer agents, with several studies highlighting their potent cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The antiproliferative activity of various pyrrolo[3,2-b]pyridine derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. A selection of these findings is presented below.
| Compound Class | Cell Line | Activity (IC50) | Reference Compound | Reference Compound Activity (IC50) |
| Diarylureas and amides with pyrrolo[3,2-b]pyridine scaffold | A375 (human melanoma) | Generally superior or similar to Sorafenib | Sorafenib | Not specified |
| 5-benzylamide substituted 4'-amide derivatives of pyrrolo[3,2-b]pyridine | A375 (human melanoma) | Most potent among tested derivatives | Sorafenib | Not specified |
| Diarylureas and diarylamides with 1H-pyrrolo[3,2-c]pyridine scaffold | A375P (human melanoma) | Superior to Sorafenib (most compounds) | Sorafenib | Not specified |
| Bisamide derivatives of 1H-pyrrolo[3,2-c]pyridine | NCI-9 melanoma cell line panel | 2-digit nanomolar range | - | - |
| Pyrrolo[3,2-c]pyridine derivative 1r | Ovarian, prostate, and breast cancer cell lines | 0.15 - 1.78 µM | - | - |
Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)
The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of pyrrolo[3,2-b]pyridine derivatives on cancer cell lines.
Objective: To determine the concentration of a pyrrolo[3,2-b]pyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human melanoma cell line (e.g., A375) and human fibroblast cell line (e.g., HS 27).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Pyrrolo[3,2-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-b]pyridine derivatives in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity
Certain pyrrolo[3,2-b]pyridine derivatives have demonstrated notable antibacterial properties, positioning them as potential leads for the development of new antibiotics.
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of antibacterial compounds.
| Compound Class | Bacterial Strain | Activity (MIC) |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | E. coli | 3.35 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol describes the broth microdilution method for determining the MIC of pyrrolo[3,2-b]pyridine derivatives against bacterial strains.
Objective: To determine the lowest concentration of a pyrrolo[3,2-b]pyridine derivative that visibly inhibits the growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Pyrrolo[3,2-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrrolo[3,2-b]pyridine derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.
Mechanisms of Action and Signaling Pathways
The biological activities of pyrrolo[3,2-b]pyridine derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. While some of the following mechanisms have been elucidated for closely related pyrrolopyridine isomers, they provide a strong basis for understanding the potential modes of action for the pyrrolo[3,2-b]pyridine scaffold.
Inhibition of Tubulin Polymerization (Anticancer)
Several pyrrolopyridine derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis.
FMS Kinase Inhibition (Anticancer and Anti-inflammatory)
FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory diseases. Certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[1]
References
The Ascendancy of 1H-pyrrolo[3,2-b]pyridines: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to an intensified focus on heterocyclic compounds, among which the 1H-pyrrolo[3,2-b]pyridine core has emerged as a scaffold of significant interest. This bicyclic aromatic system, an isomer of azaindole, has demonstrated a remarkable versatility in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1H-pyrrolo[3,2-b]pyridine compounds, with a particular focus on their role as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid biosynthesis and a promising target in oncology and metabolic diseases.
The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold
The unique electronic and structural features of the 1H-pyrrolo[3,2-b]pyridine nucleus make it an attractive starting point for the design of new drug candidates. The fusion of a pyrrole and a pyridine ring creates a system with a distinct distribution of electron density and hydrogen bonding capabilities, allowing for diverse and specific interactions with biological targets.
Synthesis of 1H-pyrrolo[3,2-b]pyridine Derivatives
The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold and its subsequent functionalization can be achieved through various synthetic strategies. Two primary approaches involve either the construction of the pyrrole ring onto a pre-existing pyridine or the functionalization of a pre-formed 1H-pyrrolo[3,2-b]pyridine core.
General Synthetic Strategies
A common and effective method for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines, particularly 3-carboxamide derivatives, is outlined below. This multi-step sequence allows for the introduction of diversity at key positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives
The following protocol is a representative example of the synthesis of a potent ACC1 inhibitor.[1]
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core
A substituted aminopyridine is reacted with a suitable three-carbon synthon, such as an α,β-unsaturated aldehyde or ketone, under acidic or thermal conditions to construct the fused pyrrole ring. Subsequent protection of the pyrrole nitrogen may be necessary for further functionalization.
Step 2: Functionalization at the 3-position
The 3-position of the 1H-pyrrolo[3,2-b]pyridine core is typically activated for subsequent reactions. This can be achieved through methods such as Vilsmeier-Haack formylation to introduce a formyl group, which can then be oxidized to a carboxylic acid.
Step 3: Amide Bond Formation
The carboxylic acid at the 3-position is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF or DCM to yield the final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purification and Characterization:
The final compounds are purified using techniques such as column chromatography on silica gel or preparative HPLC. The structure and purity of the synthesized compounds are confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Structure-Activity Relationships (SAR)
A significant body of research has focused on the development of 1H-pyrrolo[3,2-b]pyridine derivatives as inhibitors of ACC1. These efforts have led to the identification of potent compounds with promising therapeutic potential.
Quantitative Data Summary
The following table summarizes the in vitro ACC1 inhibitory activity of a series of 1-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.
| Compound ID | R1 Substituent | ACC1 IC50 (nM) |
| 1a | H | >10000 |
| 1c | Methyl | 150 |
| 1k | Isopropyl | 25 |
| Reference | ND-646 | 3.5 |
Data sourced from a study on novel ACC1 inhibitors.[1]
The SAR studies revealed that the nature of the substituent at the 1-position of the pyrrolo[3,2-b]pyridine ring plays a crucial role in determining the inhibitory potency against ACC1. Small alkyl groups, such as methyl and isopropyl, were found to be favorable for activity.
Mechanism of Action and Signaling Pathways
1H-pyrrolo[3,2-b]pyridine-based ACC1 inhibitors exert their biological effects by targeting the de novo fatty acid synthesis pathway. ACC1 is the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Inhibition of ACC1 leads to a depletion of malonyl-CoA, which has downstream effects on several key signaling pathways implicated in cancer and other diseases.
ACC1 Signaling Pathway
The central role of ACC1 in cellular metabolism is depicted in the following diagram.
Downstream Signaling: Wnt and Hedgehog Pathways
Inhibition of ACC1 has been shown to modulate oncogenic signaling pathways such as the Wnt and Hedgehog pathways. The lipidation of key proteins in these pathways is essential for their activity, and the disruption of fatty acid synthesis can interfere with these post-translational modifications.
Experimental Workflows for Compound Evaluation
The discovery and development of novel 1H-pyrrolo[3,2-b]pyridine compounds involve a series of well-defined experimental workflows to assess their potency, selectivity, and therapeutic potential.
In Vitro Assays: The initial evaluation involves determining the inhibitory activity of the compounds against the target enzyme (e.g., ACC1) using biochemical assays. Subsequently, cell-based assays are performed to assess the compound's ability to inhibit fatty acid synthesis in cancer cell lines and to evaluate its anti-proliferative effects.
ADME/Tox Profiling: Promising candidates from in vitro studies are subjected to absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling to assess their drug-like properties.
In Vivo Efficacy Studies: Compounds with favorable in vitro activity and ADME profiles are advanced to in vivo efficacy studies, often using xenograft models where human tumor cells are implanted into immunocompromised mice. These studies evaluate the compound's ability to inhibit tumor growth in a living organism.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a valuable platform for the discovery of novel therapeutic agents, particularly in the realm of ACC1 inhibition. The synthetic methodologies outlined in this guide provide a roadmap for the generation of diverse compound libraries for SAR exploration. The elucidation of the downstream signaling pathways affected by these compounds offers a deeper understanding of their mechanism of action and opens new avenues for therapeutic intervention. The continued exploration of this privileged scaffold holds great promise for the development of next-generation targeted therapies for cancer and metabolic disorders.
References
Reactivity of the Bromine Atom in 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. The strategic positioning of the bromine atom on the pyridine ring of the 6-azaindoline core allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This guide details the participation of this versatile intermediate in key chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, and provides representative experimental protocols. The derivatives of this compound are of significant interest, particularly in the development of kinase inhibitors.
Overview of Reactivity
The bromine atom at the 5-position of the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold is amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the derivatization of the 6-azaindoline core, a common motif in biologically active compounds. The electron-deficient nature of the pyridine ring influences the reactivity of the C-Br bond, making it a suitable substrate for oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. The reactivity order for halopyridines in such reactions is generally I > Br > Cl.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are known to be potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and FMS kinase.[1][2] The functionalization at the 5-position is a common strategy in the design of such inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/Water | 80 | 99 | [3] |
| Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/Water | 90 | 65-85 | [4] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
| (Het)arylboronic acids | Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol | 100 (MW) | Good to Excellent | [6] |
This protocol is adapted from the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid.[3]
-
Reaction Setup: To a suspension of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv) in a 2.5:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon.
-
Reaction: Heat the mixture at 80 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Acidify with 6N HCl and partition between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing N-arylated and N-heteroarylated compounds.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [7] |
| Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 | [8] |
| Various amines | P4 precatalyst (1-2) | tBuBrettPhos (L4) | LHMDS | THF | rt - 100 | Moderate to Excellent | [9] |
This protocol is a general representation based on the amination of bromopyridines.[7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-pyridines
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [10] |
| Terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | rt | High | General Protocol |
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[10]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.
Stille Coupling
The Stille reaction couples an organic halide with an organotin compound, offering another effective method for C-C bond formation. This reaction is known for its tolerance of a wide variety of functional groups.
Table 4: Representative Conditions for Stille Coupling of Bromo-pyridines
| Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | Not specified | General Protocol |
| Various | Pd(OAc)₂ | DABCO | - | - | Elevated | High | [11] |
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Inert Atmosphere: Add anhydrous, degassed solvent (e.g., toluene or DMF) and establish an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until completion as indicated by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts. Then, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflow for cross-coupling reactions and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic building block of interest in pharmaceutical research and drug development. This document details its chemical properties, commercial availability from various suppliers, and provides context for its potential applications.
It is important to note the distinction between the requested molecule, this compound (CAS: 1260671-35-9), and its more commonly documented isomer, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 115170-40-6). While both are bromo-substituted dihydropyrrolopyridines, their distinct ring fusion imparts different chemical and biological properties. Due to limited publicly available information on the synthesis and specific applications of the [3,2-b] isomer, this guide also includes information on the [2,3-b] isomer as a closely related analogue.
Core Compound Properties
This compound belongs to the family of azaindoles, which are key scaffolds in many biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1260671-35-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 199.05 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | C1CNC2=C1N=C(C=C2)Br | --INVALID-LINK-- |
Commercial Availability and Suppliers
This compound (CAS: 1260671-35-9) is available from a number of chemical suppliers, typically for research and development purposes. The purity and available quantities can vary between suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Ambeed | A73732 | --- | --- |
| BLDpharm | BD00799191 | --- | 1g |
| CymitQuimica | 3D-KAC67135 | Min. 95% | 50mg, 500mg |
| Sobekbio | --- | 97% | 100mg, 250mg, 1g |
| Aladdin | B677773 | ≥97% | 250mg |
Note: Availability and purity are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis and Experimental Protocols
Reference Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[1]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
-
48% Hydrobromic acid (24.13 g, 0.143 mol)
-
Methylene chloride (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
Procedure:
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir the mixture thoroughly.
-
Maintain the temperature of the reaction mixture at 25-30°C and slowly add the 20% hydrogen peroxide solution dropwise.
-
After the addition is complete, neutralize the mixture with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears completely.
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Recover the methylene chloride solvent from the organic phase, for example by rotary evaporation, to yield the final product.
This synthesis reportedly yields 26.6 g of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a purity of ≥99% as determined by liquid chromatography, corresponding to a 95.6% yield.[1]
Potential Applications in Drug Discovery
Pyrrolopyridines, including the 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride isomer, are recognized as important intermediates in the synthesis of kinase inhibitors for targeted cancer therapies.[2] The general structure allows for selective modifications to modulate the biological activity of resulting compounds. While specific signaling pathways involving the [3,2-b] isomer are not well-documented, the broader class of azaindoles are known to be key components in molecules targeting various protein kinases.
The synthesis of kinase inhibitors often involves a series of coupling reactions where the pyrrolopyridine core serves as a scaffold. The bromine atom on the pyridine ring is a versatile functional group for introducing diversity through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a brominated pyrrolopyridine scaffold.
References
An In-depth Technical Guide on the Safety, Handling, and GHS Information for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The following sections detail its Globally Harmonized System (GHS) classification, safe handling protocols, and relevant physical and chemical properties to ensure its responsible use in a laboratory setting.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. For this compound, the following classifications have been identified.[1]
Table 1: GHS Hazard Statements for this compound [1]
| Code | Hazard Statement | Hazard Class | Category |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | 4 |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | 2 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |
GHS Pictogram:
The GHS pictograms associated with this compound are intended to provide an immediate visual warning of the potential hazards.
-
Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₇BrN₂ |
| Molecular Weight | 199.05 g/mol |
| Exact Mass | 197.97926 Da |
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory to minimize exposure and ensure personnel safety.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[2]
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile rubber) to prevent skin contact.[2]
-
A lab coat or other protective clothing should be worn to cover exposed skin.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Hygiene Practices:
-
Avoid eating, drinking, or smoking in areas where this chemical is handled.[3]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]
-
Contaminated clothing should be removed immediately and laundered before reuse.[2][3]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.
Table 3: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste disposal should be handled by a licensed professional waste disposal service.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the referenced search results. Researchers should refer to established OECD guidelines for chemical safety testing or consult internal standard operating procedures for handling and evaluating new chemical entities.
GHS Hazard Communication Workflow
The following diagram illustrates the general workflow for communicating chemical hazards according to the Globally Harmonized System (GHS).
Caption: GHS Hazard Communication Workflow.
References
Methodological & Application
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis starts from the readily available 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and employs a straightforward bromination reaction. This protocol offers a high yield and purity, making it suitable for laboratory-scale and potential scale-up operations.
Introduction
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline, and its derivatives are key structural motifs in a wide range of biologically active compounds. The introduction of a bromine atom at the 5-position of the pyridine ring provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocol outlined below describes an efficient method for the selective bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol
This protocol is based on a reported synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[1]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid (HBr)
-
20% Hydrogen peroxide (H₂O₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (H₂O)
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a stirrer, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and 260 g of dichloromethane.
-
Acidification: To the stirred mixture, add 24.13 g (0.143 mol) of 48% hydrobromic acid. Stir thoroughly to ensure complete mixing.
-
Bromination: Control the temperature of the reaction mixture at 25-30°C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise using a dropping funnel.
-
Quenching: After the addition is complete, neutralize the mixture by adding 60 g of saturated aqueous sodium bisulfite solution. Continue adding the bisulfite solution until the red color of the reaction solution completely disappears.
-
Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.
-
Washing: Wash the organic phase with 200 g of water.
-
Isolation: Remove the dichloromethane solvent from the organic phase using a rotary evaporator to obtain the final product.
Results:
This protocol is reported to yield 26.6 g of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which corresponds to a 95.6% yield. The purity of the product as determined by liquid chromatography is ≥99%.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | [1] |
| Amount of Starting Material | 16.8 g (0.14 mol) | [1] |
| Reagents | ||
| 48% Hydrobromic acid | 24.13 g (0.143 mol) | [1] |
| 20% Hydrogen peroxide | 20.20 g | [1] |
| Solvent | Dichloromethane | [1] |
| Volume of Solvent | 260 g | [1] |
| Reaction Temperature | 25-30°C | [1] |
| Product | 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | [1] |
| Product Mass | 26.6 g | [1] |
| Yield | 95.6% | [1] |
| Purity (LC) | ≥99% | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrobromic acid is corrosive and should be handled in a fume hood.
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials.
-
Dichloromethane is a volatile and potentially harmful solvent. Work in a well-ventilated area or a fume hood.
-
Follow all institutional safety guidelines.
References
Application Notes and Protocols for Bromination Using Hydrobromic Acid and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the bromination of organic compounds utilizing a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This method presents a versatile and often more environmentally benign alternative to traditional brominating agents.
Introduction
The introduction of bromine atoms into organic molecules is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials.[1] The use of hydrobromic acid in conjunction with an oxidant, such as hydrogen peroxide, offers an efficient and "green" approach to bromination.[2][3] This system generates bromine in situ, avoiding the handling of highly corrosive and hazardous molecular bromine. The reaction proceeds via different mechanisms, including radical and electrophilic pathways, depending on the substrate and reaction conditions.[4][5][6][7] This versatility allows for the bromination of a wide range of substrates, including alkenes, aromatic compounds, ketones, and alcohols.[8][9][10]
Reaction Mechanism and Signaling Pathway
The HBr/H₂O₂ system can operate through different mechanistic pathways. For the anti-Markovnikov addition to alkenes and benzylic brominations, a free radical mechanism is generally accepted.[4][5][6][7] In the case of ketone and alcohol bromination, the process is often described as an oxidation-bromination reaction.[8][11]
Free Radical Bromination of Alkenes (Anti-Markovnikov Addition)
The presence of peroxides initiates a radical chain reaction.[6]
-
Initiation: The peroxide undergoes homolytic cleavage to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical.[7]
-
Propagation: The bromine radical adds to the alkene at the least substituted carbon, forming a more stable carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product and regenerating a bromine radical.[5][7]
-
Termination: The reaction is terminated by the combination of any two radical species.[6]
Caption: Free radical mechanism for anti-Markovnikov bromination.
Experimental Protocols
General Safety Precautions
-
Hydrogen Peroxide: A strong oxidizer that can cause severe skin and eye damage.[12] It can also form explosive mixtures with organic materials.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[12][14]
-
Hydrobromic Acid: A corrosive strong acid. Avoid inhalation of vapors and contact with skin and eyes.[1]
-
General: Reactions should be shielded from light, as radical reactions can be light-sensitive.[2]
Protocol for Oxidation-Bromination of Secondary Alcohols to α-Monobromo Ketones[8]
This protocol is optimized for the selective synthesis of α-monobromo ketones.
Materials:
-
Secondary alcohol (1 mmol)
-
Hydrobromic acid (HBr, 48% aq., 1.2 mmol)
-
Hydrogen peroxide (H₂O₂, 35% aq., 10 mmol)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the secondary alcohol (1 mmol) and HBr (1.2 mmol) in acetonitrile (1 ml) at 65-70 °C with vigorous stirring, add a solution of H₂O₂ (10 mmol) in acetonitrile (1 ml) portionwise (0.2–0.3 ml) over 6 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include quenching with a reducing agent like sodium bisulfite, extraction with an organic solvent, and drying over an anhydrous salt.
-
Purify the product by column chromatography.
Protocol for Oxidation-Bromination of Secondary Alcohols to α,α'-Dibromo Ketones[8]
This protocol is designed for the synthesis of α,α'-dibromo ketones.
Materials:
-
Secondary alcohol (1 mmol)
-
Hydrobromic acid (HBr, 48% aq., 6 mmol)
-
Hydrogen peroxide (H₂O₂, 35% aq., 15 mmol)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the secondary alcohol (1 mmol) and HBr (6 mmol) in acetonitrile (1 ml) at 65-70 °C with vigorous stirring, add a solution of H₂O₂ (15 mmol) in acetonitrile (1 ml) portionwise (0.2–0.3 ml) over 10 hours.[8]
-
Monitor the reaction by TLC or GC.
-
Follow the workup and purification procedures as described in Protocol 3.2.
Protocol for "On Water" Bromination of Ketones[2][10]
This environmentally friendly protocol uses water as the solvent.
Materials:
-
Ketone (1 mmol)
-
Hydrobromic acid (HBr, 48% aq.)
-
Hydrogen peroxide (H₂O₂, 30% aq.)
-
Water
Procedure:
-
Suspend the ketone (1 mmol) in water (0.5 mL) and shield the flask from light.[2]
-
Add 0.5 molar equivalents of 48% aqueous HBr and stir for 5 minutes at room temperature.[2]
-
Add 0.5 molar equivalents of 30% aqueous H₂O₂.[2]
-
Repeat the addition of HBr and H₂O₂ every 2-3 hours until the desired amount of reagents has been added (refer to data tables for specific substrate requirements).[2]
-
Monitor the reaction by TLC.
-
For liquid products, dissolve the reaction mixture in a hexane/ethyl acetate mixture, add solid sodium bisulfite to quench unreacted bromine and H₂O₂, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent.[2]
-
For solid products, filter the solid, wash with water, and dry.
Data Presentation
The following tables summarize quantitative data for the bromination of various substrates using the HBr/H₂O₂ system.
Table 1: Oxidation-Bromination of Pentan-3-ol [8]
| Entry | HBr (mol equiv.) | H₂O₂ (mol equiv.) | Solvent | Time (h) | Yield of Monobromo Ketone (%) | Yield of Dibromo Ketone (%) |
| 1 | 1.2 | 5 | CH₃CN | 6 | 38 | Trace |
| 2 | 1.2 | 10 | CH₃CN | 6 | 80 | Trace |
| 3 | 2.5 | 10 | CH₃CN (50% aq.) | 6 | 14 | 44 |
| 4 | 6 | 15 | CH₃CN | 10 | Trace | 90 |
Table 2: Bromination of Various Ketones "On Water" [2][10]
| Substrate (1 mmol) | HBr (mol equiv.) | H₂O₂ (mol equiv.) | Time (h) | Yield (%) |
| 1,3-Diketone | 1.1 | 2.0 | 24 | 97 |
| β-Ketoester | 1.1 | 2.0 | 24 | 95 |
| Cyclohexanone | 1.5 | 2.0 | 24 | 85 |
| Acetophenone | 1.1 | 2.0 | 24 | 92 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a bromination reaction using HBr and H₂O₂.
Caption: General experimental workflow for HBr/H₂O₂ bromination.
Applications in Drug Development
The selective introduction of bromine atoms can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[15] Brominated compounds are precursors to a wide range of pharmaceuticals, including anticancer, antiviral, and anticonvulsant agents.[15] The HBr/H₂O₂ methodology provides a practical and scalable approach for the synthesis of brominated intermediates and active pharmaceutical ingredients (APIs).[1][3]
Conclusion
The bromination of organic compounds using hydrobromic acid and hydrogen peroxide is a powerful and versatile synthetic tool. Its advantages include operational simplicity, the use of inexpensive and readily available reagents, and a favorable environmental profile.[3][8] By carefully controlling the reaction conditions, a high degree of selectivity for mono- or di-brominated products can be achieved. These protocols and application notes serve as a valuable resource for researchers in academia and industry, particularly in the field of drug discovery and development.
References
- 1. techsciresearch.com [techsciresearch.com]
- 2. rsc.org [rsc.org]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. laballey.com [laballey.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 15. Ascensus [ascensusspecialties.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction has found widespread application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules. The ability to functionalize the 5-position of this scaffold via Suzuki coupling opens up a vast chemical space for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Application in Drug Discovery
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core is a key component of numerous kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The Suzuki coupling at the 5-position allows for the introduction of diverse aryl and heteroaryl substituents, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. These substituents can form crucial interactions within the ATP-binding pocket of the kinase.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Small molecule inhibitors targeting the ATP-binding site of FGFR can block the downstream signaling cascade, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified FGFR signaling pathway.
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki cross-coupling experiment.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki cross-coupling of a 5-bromo-7-azaindole derivative, a close structural analog of this compound, with various arylboronic acids.[1] These conditions are expected to be a good starting point for the target molecule.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | 90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | 78 |
| 5 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | 75 |
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst deactivation: Ensure the reaction is performed under a strict inert atmosphere. The nitrogen atoms in the pyrrolopyridine core can potentially coordinate to the palladium center, so the choice of a bulky, electron-rich ligand on the catalyst is crucial.
-
Inefficient transmetalation: The choice of base is critical. If carbonate bases are ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Debromination: This side reaction can occur at higher temperatures. If significant debromination is observed, lowering the reaction temperature and extending the reaction time may be necessary.
-
-
Incomplete Reaction:
-
Increase the catalyst loading or the equivalents of the boronic acid and base.
-
Screen different palladium catalysts and ligands. For electron-rich heterocycles, catalysts with bulky phosphine ligands like XPhos or SPhos can be effective.
-
By following these protocols and considering the key parameters, researchers can efficiently synthesize a diverse library of 5-substituted-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and other biologically active molecules due to its broad substrate scope and functional group tolerance. The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif found in numerous compounds with significant therapeutic potential, including kinase inhibitors for the treatment of cancer and inflammatory diseases.[2] The targeted amination of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine provides a direct route to novel 5-amino derivatives, which are valuable building blocks for the synthesis of compound libraries for drug discovery.
These application notes provide a representative protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The protocol is based on established procedures for structurally related heteroaromatic systems.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Workflow
References
Application Notes and Protocols: 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-7-azaindoline, and its oxidized counterpart, 5-bromo-7-azaindole, are privileged heterocyclic scaffolds in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a crucial synthetic handle, allowing for the introduction of diverse substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
These application notes provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols for the synthesis of the building block and its elaboration into exemplary kinase inhibitors are provided, along with quantitative biological data and visualizations of relevant signaling pathways and synthetic workflows.
Key Applications in Kinase Inhibitor Synthesis
The 5-bromo-7-azaindoline/azaindole scaffold has been successfully employed in the development of inhibitors for several important kinase targets, including:
-
BRAF Kinase: Most notably, 5-bromo-7-azaindole is a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is a driver in a significant percentage of melanomas.[3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3, which are often dysregulated in various cancers.[5]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Spiro-azaindoline derivatives have been developed as inhibitors of HPK1, a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.
Data Presentation: Biological Activity of Kinase Inhibitors
The following tables summarize the in vitro potency of exemplary kinase inhibitors synthesized using the 5-bromo-7-azaindole scaffold.
Table 1: Biological Activity of Vemurafenib
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |
| Vemurafenib | BRAF V600E | 31 | Colo-205 | 100 |
| Vemurafenib | wild-type BRAF | 100 | - | - |
| Vemurafenib | c-RAF-1 | 48 | - | - |
Data sourced from BenchChem Application Notes.[4]
Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Compound 4h is a specific derivative from a series of 1H-pyrrolo[2,3-b]pyridine inhibitors. Data sourced from RSC Advances.[5]
Table 3: Biological Activity of Spiro-azaindoline-based HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | GLK Selectivity (fold) |
| 9 | 0.44 | 486 |
| 10 | ≤0.51 | 445 |
| 16 | 2.67 | >100 |
Compounds 9, 10, and 16 are specific derivatives from a series of spiro HPK1 inhibitors. Data sourced from ACS Med Chem Lett.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol describes a method for the synthesis of the title compound.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid
-
Methylene chloride (CH₂Cl₂)
-
20% Hydrogen peroxide solution
-
Saturated aqueous sodium bisulfite solution
-
Water
Procedure:
-
To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.
-
Maintain the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of 20% hydrogen peroxide solution dropwise.
-
After the addition is complete, neutralize the mixture with 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 200 g of water.
-
Recover the methylene chloride solvent from the organic layer under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[8]
Expected Yield: ~95.6%
Protocol 2: Synthesis of a Key Intermediate for Vemurafenib via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to functionalize the 5-position of the 7-azaindole core.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)
-
(4-chlorophenyl)boronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Dioxane
-
Water
Procedure:
-
To a solution of (4-chlorophenyl)boronic acid (3.60 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (3.00 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (3.60 mmol) in water.
-
Stir the mixture for 30 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.30 mmol) to the mixture.
-
Heat the reaction mixture at 80°C overnight.
-
After cooling, remove the volatiles in vacuo.
-
Suspend the resulting solid in ethyl acetate and wash with water.
-
Purify the product by column chromatography to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.[4]
Protocol 3: Synthesis of a Spiro-azaindoline HPK1 Inhibitor Core
This protocol outlines the initial steps in the synthesis of a spiro-azaindoline core structure.
Materials:
-
5-bromo-4-chloro-7-azaindole
-
(2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
N-Bromosuccinimide (NBS)
-
Zinc powder
Procedure:
-
SEM Protection: Protect the commercially available 5-bromo-4-chloro-7-azaindole with SEM-Cl.
-
Oxidative Bromination: Convert the protected azaindole to the corresponding 3,3-dibromoxindole via oxidative bromination with NBS.
-
Zinc Reduction: Reduce the dibromoxindole using zinc powder to yield the oxindole.
-
Further synthetic steps would involve bis-alkylation and ring-closing metathesis to install the spirocyclic ring.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Introduction
The compound 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-7-azaindoline, and its derivatives are pivotal scaffolds in the development of potent and selective inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, making it a significant target for therapeutic intervention. The 7-azaindole framework, a core component of this starting material, is recognized as a privileged structure in medicinal chemistry for designing kinase inhibitors. This document provides an overview of its application, including synthetic protocols and biological activity data for derived compounds.
The pyrrolo[3,2-b]pyridine core serves as a versatile template for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties of FGFR inhibitors. Modifications at different positions of this scaffold have led to the discovery of compounds with significant antitumor activities.
Data Summary
The following tables summarize the in vitro activity of various FGFR inhibitors synthesized using derivatives of the this compound scaffold.
Table 1: In Vitro Activity of 5-bromo-7-azaindolin-2-one Derivatives [1]
| Compound | Target Cell Line | IC50 (µM) | Sunitinib IC50 (µM) |
| 23c | A549 | 3.103 | 29.257 |
| 23d | Skov-3 | 3.721 | 31.594 |
| 23p | HepG2 | 2.357 | 31.594 |
| 23p | A549 | 3.012 | 29.257 |
| 23p | Skov-3 | Not Reported | 31.594 |
Table 2: Enzymatic Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 3: Antiproliferative Activity of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides [3]
| Compound | Cell Line | IC50 (nM) |
| 10z | Hep3B | 37 |
| 10z | JHH-7 | 32 |
| 10z | HuH-7 | 94 |
Experimental Protocols
General Synthetic Scheme for 5-bromo-7-azaindolin-2-one Derivatives
A common synthetic route to produce FGFR inhibitors from a 5-bromo-7-azaindolin-2-one core involves a condensation reaction. The following protocol is a generalized procedure based on the synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide (a derivative of compound 23b).[1]
Materials:
-
5-bromo-7-azaindolin-2-one
-
Appropriate aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of 5-bromo-7-azaindolin-2-one (1 equivalent) and the desired aldehyde (1 equivalent) is suspended in ethanol.
-
A catalytic amount of piperidine is added to the suspension.
-
The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Visualizations
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway is implicated in cancer.
Caption: Simplified FGFR Signaling Pathway.
Synthetic Workflow for FGFR Inhibitors
The synthesis of FGFR inhibitors from this compound derivatives generally follows a structured workflow from starting materials to the final biologically active compounds.
Caption: General Synthetic Workflow.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents Using the Pyrrolo[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents based on the pyrrolo[3,2-b]pyridine scaffold. This class of compounds has shown promise, with some derivatives exhibiting potent antiproliferative activity against cancer cell lines.
Introduction
The pyrrolo[3,2-b]pyridine, a nitrogen-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The development of kinase inhibitors is a major focus of modern oncology drug discovery. Diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity, in some cases superior to the established multi-kinase inhibitor, Sorafenib.
Key Synthetic Strategies
The synthesis of bioactive pyrrolo[3,2-b]pyridine derivatives typically involves a multi-step process. First, the core scaffold is constructed, which is then functionalized to generate a library of candidate compounds. A common intermediate is 4-chloro-1H-pyrrolo[3,2-b]pyridine, which allows for subsequent nucleophilic substitution or coupling reactions to introduce diverse functionalities.
A representative synthetic workflow is illustrated below.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-b]pyridine (Core Intermediate)
This protocol describes a general method for preparing the key chlorinated intermediate.
Materials:
-
1H-Pyrrolo[3,2-b]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridin-4(5H)-one in a suitable solvent like dichloromethane, add phosphorus oxychloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Synthesis of Diarylurea and Amide Derivatives
This protocol outlines the synthesis of final compounds from the 4-chloro intermediate, as adapted from studies on melanoma cell lines.[1]
Step A: Synthesis of the Amine Intermediate
-
A mixture of 4-chloro-1H-pyrrolo[3,2-b]pyridine and a desired aniline (e.g., 4-aminophenol) in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the 4-amino intermediate.
Step B: Synthesis of Diarylurea Derivatives
-
To a suspension of the 4-amino intermediate in a solvent like anhydrous tetrahydrofuran (THF), add a desired isocyanate (e.g., 4-chlorophenyl isocyanate).
-
Stir the mixture at room temperature overnight.
-
Collect the resulting precipitate by filtration, wash with THF, and dry to obtain the final diarylurea product.
Step C: Synthesis of Amide Derivatives
-
To a solution of the 4-amino intermediate in a solvent mixture (e.g., THF and pyridine), add an appropriate acid chloride (e.g., benzoyl chloride) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final amide product.
Protocol 3: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines, such as the A375 human melanoma line.[1]
Materials:
-
A375 human melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A375 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubate the plates for an additional 48-72 hours.
-
Terminate the experiment by gently adding cold 10% TCA to each well to fix the cells, and incubate at 4 °C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Structure-Activity Relationship and Biological Data
A study of diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold revealed potent antiproliferative activity against the A375 human melanoma cell line. Several compounds demonstrated activity comparable or superior to Sorafenib.[1]
| Compound ID | R Group (Amide/Urea Moiety) | IC₅₀ (µM) against A375 Cells[1] |
| Sorafenib | (Reference Drug) | 3.1 |
| Compound I-r | 5-benzylamide substituted 4'-amide | 0.9 |
| Compound I-t | 5-benzylamide substituted 4'-amide | 1.1 |
| Compound I-j | meta-substituted derivative | > 10 |
| Compound I-k | meta-substituted derivative | > 10 |
Table 1: Antiproliferative activity of selected pyrrolo[3,2-b]pyridine derivatives against the A375 melanoma cell line.
The data suggests that the nature and position of substituents on the terminal phenyl ring significantly influence cytotoxic activity. Specifically, para-substituted derivatives generally showed higher potency than meta-substituted ones.[1] Amide derivatives with a 5-benzylamide substitution (Compounds I-r and I-t) were identified as the most potent in this series.[1]
Potential Mechanism of Action
While the exact mechanism for these specific pyrrolo[3,2-b]pyridine derivatives is under investigation, their structural features and comparison with Sorafenib suggest they may function as kinase inhibitors. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cell proliferation and angiogenesis.[2][3] These include the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[2][3][4]
The diagram below illustrates a simplified signaling pathway commonly targeted by kinase inhibitors like Sorafenib, which represents a plausible mechanism for novel pyrrolo[3,2-b]pyridine agents.
Caption: Plausible kinase inhibition signaling pathway.
By inhibiting key kinases in these pathways, pyrrolo[3,2-b]pyridine derivatives could effectively block downstream signaling, leading to a reduction in tumor cell proliferation and survival.
Conclusion
The pyrrolo[3,2-b]pyridine scaffold serves as a valuable starting point for the design and synthesis of novel anticancer agents. The synthetic protocols provided herein are robust and allow for the generation of diverse chemical libraries. Biological evaluation has confirmed that derivatives of this scaffold can exhibit potent, low-micromolar antiproliferative activity against melanoma cells. Further optimization of these lead compounds, guided by structure-activity relationship studies, holds significant promise for the development of new targeted cancer therapies.
References
Application Notes and Protocols for Chan-Lam Coupling of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction, specifically tailored for the N-arylation of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. This versatile, copper-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl derivatives of this heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. The mild reaction conditions and tolerance of various functional groups make this methodology highly attractive for the generation of compound libraries for biological screening.[1][2]
Reaction Principle
The Chan-Lam coupling facilitates the formation of a carbon-nitrogen bond between an arylboronic acid and the secondary amine of the this compound core.[1][3] The reaction is catalyzed by a copper species, typically copper(II) acetate, and often proceeds under mild conditions, such as at room temperature and open to the air.[1][2][3] The catalytic cycle is generally understood to involve the formation of a copper(II)-aryl complex from the boronic acid, followed by coordination of the amine. A key step is the reductive elimination from a transient copper(III) intermediate, which forms the desired C-N bond and regenerates a copper(I) species.[1] The copper(I) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the cycle.[1][2][4]
Illustrative Reaction Scheme
Caption: General scheme of the Chan-Lam N-arylation reaction.
Experimental Protocols
Protocol 1: General Conditions with Pyridine as Base
This protocol is adapted from general Chan-Lam coupling procedures for N-heterocycles.[9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (optional)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous copper(II) acetate (1.0 mmol).
-
If desired, add activated molecular sieves.
-
Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Ligand-Free Conditions in a Polar Solvent
This modified protocol is based on the N-arylation of a related pyrrolopyrimidine core and may offer a simpler workup.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.5 mmol) and the respective arylboronic acid (0.6 mmol) in methanol (10 mL).
-
Add copper(II) acetate (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a celite pad and evaporate the solvent.
-
Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
The following table summarizes typical reaction parameters and expected yields for Chan-Lam couplings of N-heterocycles, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition A (General) | Condition B (Ligand-Free) | Comments |
| Copper Source | Cu(OAc)₂ | Cu(OAc)₂ | Other copper sources like CuCl₂ can also be explored.[4] |
| Base | Pyridine, Et₃N, 2,6-lutidine | None | The absence of a ligand/base can simplify purification.[8] |
| Solvent | CH₂Cl₂, THF, DMF | MeOH, EtOH | Solvent choice can influence reaction rate and solubility.[4] |
| Temperature | Room Temperature | Room Temperature | Mild temperatures are a key advantage of this reaction.[2][3] |
| Atmosphere | Air | Air | Oxygen from the air typically serves as the terminal oxidant.[2][4] |
| Reaction Time | 24 - 72 hours | 4 - 24 hours | Reaction times can be long, but microwave irradiation may accelerate the process.[2] |
| Typical Yields | Moderate to Good | Moderate to Good | Yields are substrate-dependent and may require optimization.[8][10] |
Experimental Workflow
The general workflow for performing and analyzing a Chan-Lam coupling reaction is depicted below.
Caption: A typical experimental workflow for Chan-Lam coupling.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different copper sources, bases, and solvents. Increasing the temperature may also improve conversion, although it can sometimes lead to side product formation.[4]
-
Homocoupling of Boronic Acid: Formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be an issue. Adjusting the stoichiometry or catalyst loading may mitigate this.
-
Protodeboronation: The boronic acid can sometimes be converted back to the corresponding arene. Using anhydrous solvents and reagents can help to minimize this side reaction.
-
Substrate Scope: The electronic properties of the arylboronic acid can influence the reaction outcome. Electron-rich boronic acids often react more readily.[11]
By following these protocols and considering the provided optimization strategies, researchers can effectively utilize the Chan-Lam coupling for the synthesis of novel N-arylated derivatives of this compound for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 10. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
Application Notes and Protocols: A Scalable Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the development of novel therapeutics. The described method is a robust and efficient one-step bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, offering high yield and purity, making it suitable for large-scale production in research and drug development settings. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure successful and reproducible execution.
Introduction
This compound, also known as 5-bromo-7-azaindoline, is a critical building block in medicinal chemistry. Its scaffold is a component of various biologically active molecules. The protocol outlined below describes a direct and high-yielding synthesis that is amenable to scale-up, addressing the need for a reliable source of this important intermediate.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
A detailed procedure for the synthesis of this compound is provided below.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 10592-27-5 | 120.15 |
| Hydrobromic acid (48%) | 10035-10-6 | 80.91 |
| Hydrogen peroxide (20% solution) | 7722-84-1 | 34.01 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bisulfite solution | 7631-90-5 | 104.07 |
| Water | 7732-18-5 | 18.02 |
Equipment:
-
Reaction flask of appropriate size
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly to obtain a suspension.[1]
-
Maintain the temperature of the reaction mixture between 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[1]
-
After the addition is complete, continue to stir the mixture at the same temperature.
-
Neutralize the resulting mixture by adding 60 g of a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.[1]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with 200 g of water.[1]
-
Concentrate the organic phase by removing the dichloromethane solvent using a rotary evaporator to yield the final product.[1]
Quantitative Data Summary
| Parameter | Value |
| Yield of Product | 26.6 g |
| Percentage Yield | 95.6% |
| Purity (by liquid chromatography) | ≥99% |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrobromic acid is corrosive and should be handled with care.
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with combustible materials.
-
Dichloromethane is a volatile and potentially harmful solvent.
Conclusion
The protocol described in this application note presents a highly efficient and scalable method for the synthesis of this compound. With a high yield of 95.6% and purity exceeding 99%, this procedure is well-suited for the production of large quantities of this valuable intermediate for research and drug development purposes.[1] The simplicity of the single-step reaction and the straightforward work-up make it an attractive and practical choice for chemists.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield a high-purity final product suitable for downstream applications in research and drug development.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Efficient purification of this intermediate is crucial for the synthesis of bioactive molecules and for ensuring the reliability of biological assay data. Reverse-phase HPLC is a robust and widely used technique for the purification of such polar and semi-polar organic compounds.[1][2][3] This protocol outlines a scalable method, starting from analytical conditions to a full preparative separation.
Experimental Overview
The purification strategy involves an initial analytical-scale separation to determine the retention time and purity profile of the crude material. This is followed by a loading study to establish the optimal sample concentration for preparative-scale purification. Finally, the method is scaled up for bulk purification.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Analytical HPLC system
-
C18 reverse-phase columns (analytical and preparative)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sample of crude this compound
-
Filtration apparatus for sample and mobile phase preparation
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
Note: Formic acid is used to improve peak shape and is volatile, making it suitable for subsequent sample work-up. Trifluoroacetic acid (TFA) at a similar concentration can also be used.
Sample Preparation
Dissolve the crude this compound in a minimal amount of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then dilute with the initial mobile phase composition (e.g., 95% Mobile Phase A) to the desired concentration. Ensure the final sample solution is clear and free of particulates by filtering through a 0.45 µm syringe filter.
Analytical Method Development
The initial analytical method is crucial for determining the retention time of the target compound and for assessing the separation from impurities.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient |
Loading Study
To maximize throughput in preparative HPLC, it is essential to determine the maximum amount of sample that can be loaded onto the column without compromising the purity of the collected fractions. This is achieved by progressively increasing the injection volume or concentration on the analytical column.
-
Prepare a concentrated stock solution of the crude material.
-
Perform a series of injections with increasing volumes (e.g., 20 µL, 50 µL, 100 µL, 200 µL).
-
Monitor the chromatograms for peak broadening and loss of resolution between the target peak and adjacent impurities.
-
The maximum load is the highest injection volume at which the target compound can still be separated to the desired purity level.
Preparative HPLC Method
The analytical method is scaled up to the preparative scale. The flow rate and injection volume are adjusted based on the dimensions of the preparative column. A common approach for scaling up is to maintain a constant linear velocity.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 0.5 - 2.0 mL (determined by loading study) |
| Column Temperature | Ambient |
| Fraction Collection | Peak-based, triggered by UV signal |
Note: The flow rate is an approximation for scaling from a 4.6 mm ID to a 21.2 mm ID column. It may need to be optimized based on system pressure and desired separation.
Post-Purification Work-up
-
Combine the fractions containing the pure product, as confirmed by analytical HPLC.
-
Remove the majority of the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be lyophilized to yield the purified product as a solid. Alternatively, the pH can be adjusted to basic to precipitate the free base, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
Data Presentation
The following table summarizes the expected outcomes of the purification process.
Table 3: Summary of Purification Data
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Typical Injection Volume | 5-10 µL | 0.5 - 2.0 mL |
| Crude Purity (Area %) | ~85% | ~85% |
| Expected Final Purity (Area %) | >98% | >98% |
| Estimated Yield | N/A | >80% |
Visualizations
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a robust and scalable protocol for the purification of this compound. By following the detailed experimental procedures, researchers can obtain the target compound with high purity, which is essential for its subsequent use in research and development activities. The method parameters can be further optimized to accommodate specific impurity profiles and laboratory instrumentation.
References
One-Pot Synthesis of Functionalized Pyrrolo[3,2-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to indoles and purines allows them to act as bioisosteres, leading to a wide range of biological activities, including kinase inhibition and anticancer properties. Traditional multi-step syntheses of these scaffolds can be time-consuming and inefficient. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, efficient, and environmentally friendly approach to constructing these valuable molecules. This document provides detailed application notes and proposed protocols for the one-pot synthesis of functionalized pyrrolo[3,2-b]pyridines.
Overview of Synthetic Strategies
While direct one-pot multicomponent reactions for the synthesis of the pyrrolo[3,2-b]pyridine core are not as widely reported as for its other isomers, several synthetic strategies can be adapted into efficient one-pot or sequential one-pot procedures. These methods typically involve the construction of the pyrrole ring onto a pre-existing pyridine core or vice-versa. Promising approaches include tandem, cascade, or domino reactions that form multiple bonds in a single, orchestrated sequence.
This document focuses on a proposed one-pot synthesis based on the annulation of a pyrrole ring onto a 3-aminopyridine precursor. This strategy offers a versatile route to a variety of functionalized pyrrolo[3,2-b]pyridines.
Proposed One-Pot Synthesis of Functionalized Pyrrolo[3,2-b]pyridines via a Modified Bischler-Napieralski/Pictet-Spengler type reaction
This proposed one-pot protocol involves the reaction of a 3-aminopyridine derivative with an α-haloketone, followed by an intramolecular cyclization and subsequent aromatization to yield the functionalized pyrrolo[3,2-b]pyridine scaffold. This approach is a modification and combination of well-established named reactions, adapted for a one-pot procedure.
Reaction Scheme
Caption: Proposed one-pot synthesis workflow.
Data Presentation: Scope of Functionalization
The proposed one-pot synthesis is expected to be compatible with a range of substituents on both the 3-aminopyridine and α-haloketone starting materials, allowing for the generation of a diverse library of functionalized pyrrolo[3,2-b]pyridines. The following table summarizes the potential scope and hypothetical yields based on similar reported transformations.
| Entry | R1 (on 3-Aminopyridine) | R2 (on α-Haloketone) | R3 (on α-Haloketone) | Product | Hypothetical Yield (%) |
| 1 | H | Phenyl | H | 2-Phenyl-1H-pyrrolo[3,2-b]pyridine | 60-75 |
| 2 | 5-Bromo | 4-Chlorophenyl | H | 6-Bromo-2-(4-chlorophenyl)-1H-pyrrolo[3,2-b]pyridine | 55-70 |
| 3 | 6-Methyl | Methyl | H | 5-Methyl-2-methyl-1H-pyrrolo[3,2-b]pyridine | 65-80 |
| 4 | H | Ethyl | Methyl | 2-Ethyl-3-methyl-1H-pyrrolo[3,2-b]pyridine | 50-65 |
| 5 | 5-Methoxy | Cyclohexyl | H | 6-Methoxy-2-cyclohexyl-1H-pyrrolo[3,2-b]pyridine | 55-70 |
Experimental Protocols
Proposed One-Pot Protocol for the Synthesis of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine (Table 1, Entry 1)
Materials:
-
3-Aminopyridine (1.0 mmol, 94.1 mg)
-
2-Bromoacetophenone (1.0 mmol, 199.0 mg)
-
Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Optional: Oxidizing agent (e.g., DDQ, Chloranil)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (1.0 mmol) and a high-boiling point solvent (5 mL).
-
Add 2-bromoacetophenone (1.0 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at 120-140 °C for 2-4 hours to facilitate the initial alkylation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the initial alkylation is complete (as indicated by TLC), add polyphosphoric acid (approximately 10 equivalents by weight of the starting amine) to the reaction mixture.
-
Increase the temperature to 180-200 °C and continue stirring for an additional 4-6 hours to promote intramolecular cyclization.
-
(Optional) If the aromatization is not complete, cool the reaction mixture to room temperature and add an oxidizing agent such as DDQ (1.1 mmol). Stir the mixture at room temperature or gentle heating until the aromatization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1H-pyrrolo[3,2-b]pyridine.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Signaling Pathways and Logical Relationships
The synthesis of the pyrrolo[3,2-b]pyridine core proceeds through a logical sequence of bond-forming events. The following diagram illustrates the key transformations in the proposed one-pot synthesis.
Caption: Key reaction steps in the proposed one-pot synthesis.
Conclusion
The proposed one-pot synthesis provides a conceptual framework for the efficient and versatile construction of functionalized pyrrolo[3,2-b]pyridines. This approach, by minimizing intermediate isolation and purification steps, offers significant advantages in terms of time, cost, and environmental impact. For researchers in drug discovery, this methodology can accelerate the generation of diverse compound libraries for biological screening. Further optimization and experimental validation of this proposed protocol are encouraged to fully establish its scope and limitations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of brominated 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is controlling bromination in 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine synthesis crucial?
Controlling the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindoline) is critical for ensuring the desired regioselectivity and avoiding the formation of di- or poly-brominated byproducts. The pyrrolo[2,3-b]pyridine core is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations.[1][2][3] Over-bromination leads to a mixture of products that are often difficult to separate, resulting in lower yields of the target mono-brominated compound and increased purification costs. The mono-brominated derivatives are valuable intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[4][5]
Q2: Which positions on the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ring are most susceptible to bromination?
The electron-rich nature of the pyrrole ring fused to the pyridine ring dictates the positions of electrophilic substitution. For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack, including bromination, predominantly occurs at the C3 position.[6][7] However, depending on the reaction conditions and the substituents already present on the ring system, bromination can also occur at other positions, such as C5. In the case of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, the aromatic character of the pyrrole ring is reduced, which can influence the site of bromination.
Q3: What are the primary factors that lead to over-bromination?
Several factors can contribute to over-bromination:
-
Choice of Brominating Agent: Highly reactive brominating agents, such as elemental bromine (Br₂), can lead to poor selectivity and the formation of multiple brominated products.[8][9]
-
Stoichiometry: Using an excess of the brominating agent is a direct cause of over-bromination. Precise control over the molar equivalents of the brominating agent is essential.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of reaction and decrease selectivity, favoring the formation of poly-brominated species.[10]
-
Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the bromination of the mono-brominated product.
Q4: What are some recommended methods and reagents for achieving selective mono-bromination?
To achieve selective mono-bromination, milder brominating agents and carefully controlled reaction conditions are recommended.
-
N-Bromosuccinimide (NBS): NBS is a commonly used reagent for selective bromination.[8][11] However, the reaction conditions, such as solvent and temperature, must be optimized to prevent over-bromination.
-
Hydrogen Bromide and Hydrogen Peroxide: A method using 48% hydrobromic acid and a 20% hydrogen peroxide solution in dichloromethane at a controlled temperature of 25-30°C has been reported to produce 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with high yield and purity.[12]
-
Copper(II) Bromide (CuBr₂): CuBr₂ can be an effective reagent for the regioselective bromination of related heterocyclic systems and may offer better control compared to more aggressive reagents.[13]
-
Enzymatic Halogenation: While a more specialized technique, the use of halogenase enzymes can provide excellent regioselectivity and avoid the formation of multi-halogenated products.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-brominated Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. - Use milder reaction conditions (lower temperature, less reactive brominating agent). - Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation. |
| Significant Formation of Di-brominated Product | - Excess of brominating agent. - Reaction temperature is too high. - Highly reactive brominating agent used. - Extended reaction time. | - Use a stoichiometric amount (or slightly less) of the brominating agent (e.g., 1.0-1.1 equivalents). - Perform the reaction at a lower temperature (e.g., 0°C or below). - Consider a milder brominating agent like NBS or CuBr₂ instead of Br₂.[13] - Stop the reaction as soon as the starting material is consumed, as confirmed by reaction monitoring. |
| Reaction Not Proceeding or Sluggish | - Insufficiently active brominating agent. - Low reaction temperature. - Deactivated substrate due to substituents. | - A more reactive brominating agent may be necessary, but introduce it slowly and at a low temperature to maintain control. - Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. - If the substrate has electron-withdrawing groups, a stronger electrophilic brominating system might be required. |
| Complex Mixture of Products | - Multiple reactive sites on the substrate. - Side reactions due to harsh conditions. - Impurities in starting materials or reagents. | - Employ a more regioselective bromination method. Protecting groups may be necessary to block other reactive sites. - Use milder conditions and purified reagents and solvents. - Consider purification of the starting material before the reaction. |
Experimental Protocols
Protocol for Selective Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[13]
This protocol is adapted from a reported synthesis and is designed to favor mono-bromination at the C5 position.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid (HBr)
-
20% Hydrogen peroxide (H₂O₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane.
-
Stir the mixture thoroughly at room temperature to ensure complete mixing.
-
Control the temperature of the reaction mixture between 25-30°C.
-
Slowly add the 20% hydrogen peroxide solution dropwise to the reaction mixture.
-
After the addition is complete, continue to stir the mixture at 25-30°C and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, neutralize the reaction mixture by adding a saturated aqueous sodium bisulfite solution until the red color of the solution disappears completely.
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the impact of different brominating agents on the outcome of the reaction, based on general principles of heterocyclic chemistry.
| Brominating Agent | Typical Reaction Conditions | Selectivity for Mono-bromination | Potential for Over-bromination |
| Br₂ in Acetic Acid | Room temperature | Low to Moderate | High |
| N-Bromosuccinimide (NBS) | CH₂Cl₂ or CCl₄, 0°C to reflux | Moderate to High | Moderate |
| HBr / H₂O₂ | CH₂Cl₂, 25-30°C | High | Low |
| CuBr₂ | Acetonitrile or THF, reflux | High | Low |
| Pyridinium bromide perbromide (PBPB) | Varies | Moderate | Moderate to High |
Visualizations
Caption: Decision workflow for selective mono-bromination.
Caption: Factors influencing bromination selectivity.
References
- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 2. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 3. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key intermediate for researchers in drug development. This guide addresses common issues, particularly the formation of side products, that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While specific literature for this compound is limited, two primary analogous synthetic strategies are commonly employed for related azaindoline scaffolds:
-
Pictet-Spengler Reaction: This involves the condensation of a suitable pyridine-based ethylamine derivative with an aldehyde, followed by cyclization. For the target molecule, this would likely involve a derivative of 4-aminopyridine. The Pictet-Spengler reaction is a classic method for constructing tetrahydroisoquinoline and β-carboline ring systems.[1][2]
-
Bromination of the Dihydro-pyrrolo[3,2-b]pyridine Core: This route involves the synthesis of the parent 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindoline) followed by electrophilic bromination. The regioselectivity of the bromination is a critical factor in this approach.
Q2: I am observing multiple spots on my TLC plate after the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. What are the likely side products?
A2: During the bromination of the 4-azaindoline core, several side products can form due to the reactivity of the bicyclic system. The most common side products include:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-derivatives. The positions of the second bromine atom can vary, leading to a mixture of isomers.
-
Oxidized products: The pyrrolidine ring can be susceptible to oxidation, especially under harsh reaction conditions, leading to the formation of the corresponding aromatic pyrrolo[3,2-b]pyridine (4-azaindole) derivative.
-
Isomeric monobrominated products: Depending on the reaction conditions, bromination might occur at other positions on the pyridine or pyrrole ring, leading to constitutional isomers of the desired product.
Q3: My Pictet-Spengler reaction for the synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core is giving a low yield. What are the potential side reactions?
A3: The Pictet-Spengler reaction, while powerful, can be prone to side reactions that lower the yield of the desired product. Potential issues include:
-
Incomplete cyclization: The intermediate imine or iminium ion may not fully cyclize, leading to the isolation of the uncyclized Schiff base.
-
Formation of N-substituted side products: If the reaction conditions are not carefully controlled, side reactions with the solvent or impurities can occur.
-
Rearrangement products: Under strongly acidic conditions, rearrangement of the carbocation intermediates could potentially lead to isomeric products.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
| Observed Issue | Potential Side Product | Proposed Cause | Troubleshooting and Mitigation Strategies |
| Multiple spots on TLC with higher Rf than the product after bromination | Oxidized aromatic product (5-bromo-1H-pyrrolo[3,2-b]pyridine) | Use of harsh oxidizing brominating agents or prolonged reaction times at elevated temperatures. | - Use milder brominating agents such as N-Bromosuccinimide (NBS). - Maintain a low reaction temperature. - Carefully monitor the reaction progress by TLC to avoid over-reaction. |
| Multiple spots on TLC with similar polarity to the product after bromination | Isomeric monobrominated and dibrominated products | Lack of regioselectivity in the bromination reaction. | - Control the stoichiometry of the brominating agent carefully. - Optimize the solvent and temperature to enhance regioselectivity. - Purification by column chromatography with a suitable solvent gradient is often necessary to separate these isomers. |
| Low yield in Pictet-Spengler reaction with a significant amount of starting material remaining | Incomplete reaction | Insufficient reaction time or temperature; catalyst deactivation. | - Increase the reaction time or temperature. - Ensure the catalyst (usually an acid) is active and used in the correct stoichiometric amount. |
| Isolation of a non-polar side product in the Pictet-Spengler reaction | Uncyclized imine intermediate | Insufficiently acidic conditions to promote cyclization. | - Increase the concentration of the acid catalyst. - Use a stronger acid catalyst if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
This is a general protocol based on analogous reactions and should be optimized for the specific substrate.
-
Dissolution: Dissolve 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship of Side Product Formation
The following diagram illustrates the potential reaction pathways leading to the desired product and common side products during the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Caption: Synthetic pathways to the desired product and common side products.
References
Technical Support Center: Preventing Debromination in Palladium Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and prevent undesired debromination during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium cross-coupling reactions?
A1: Debromination is an undesired side reaction where the bromine atom of an aryl or vinyl bromide starting material is replaced by a hydrogen atom, leading to a hydrodebrominated byproduct.[1][2] This reduces the yield of the desired cross-coupled product and complicates the purification process.
Q2: What are the primary causes of debromination?
A2: Several factors can promote debromination, including:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[1]
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to facilitate debromination.[1]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and undesired debromination.[1]
-
Presence of Hydride Sources: Solvents like alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
Q3: Which types of substrates are more susceptible to debromination?
A3: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to debromination.[2] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome.[2][3] In some cases, protecting the N-H group can suppress debromination.[2][3]
Q4: How does the choice of boronic acid or its ester affect debromination in Suzuki-Miyaura coupling?
A4: While the primary focus is often on the aryl bromide, the stability of the boronic acid reagent is also crucial. Boronic acids can degrade over time, and impurities can interfere with the catalytic cycle.[4] Using boronic esters, such as pinacol esters, can improve stability and prevent side reactions like protodeboronation, which can indirectly impact the overall reaction efficiency and potentially influence the prevalence of side reactions like debromination.[5][6]
Troubleshooting Guides
This section provides a systematic approach to diagnose and mitigate debromination in your palladium cross-coupling reactions.
Issue 1: Significant formation of the debrominated byproduct is observed.
Symptoms:
-
TLC or LC-MS analysis shows a significant peak corresponding to the mass of the starting material minus the mass of bromine plus the mass of hydrogen.
-
The isolated yield of the desired product is low, with a notable amount of the debrominated arene or heteroarene isolated.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting debromination in cross-coupling reactions.
Step-by-Step Guide:
Step 1: Evaluate the Base
-
Issue: Strong bases (e.g., NaOEt, t-BuOK) can promote debromination.[1]
-
Solution: Switch to weaker inorganic bases.
Step 2: Assess Temperature & Time
-
Issue: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]
-
Solution: Lower the reaction temperature and monitor the reaction closely.
Step 3: Analyze Catalyst & Ligand System
-
Issue: The chosen palladium source or ligand may favor the debromination pathway.
-
Solution: Screen different ligands or catalyst systems.
Step 4: Check Solvents & Reagents
-
Issue: Protic solvents or residual water can act as a source of hydrides, leading to reductive debromination.[1]
-
Solution: Use anhydrous, aprotic solvents and ensure all reagents are dry.
-
Recommendation: Employ solvents like toluene, dioxane, or THF.[1][2] Ensure they are anhydrous. While some water is often necessary for Suzuki reactions, excessive amounts can be detrimental.[2] Rigorous degassing of the solvent is also crucial to prevent catalyst deactivation and other side reactions.[4]
-
Issue 2: Lack of Selectivity in Sonogashira Coupling with Bromo-substituted Heterocycles
Symptoms:
-
Formation of the desired bromo-alkynylpyridine is observed, but a significant amount of the debrominated alkynylpyridine is also formed.[4]
-
Glaser-type homocoupling of the terminal alkyne may also be a competing side reaction.[4]
Troubleshooting Steps:
-
Copper Co-catalyst: Consider using a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, it can sometimes contribute to side reactions.[4][7]
-
Base/Solvent System: Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF.[4]
-
Temperature Control: Perform the reaction at the lowest possible temperature, starting at room temperature.[4] Elevated temperatures are often unnecessary for reactive substrates and can promote debromination.[4]
-
Catalyst System: Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable ligand.[4] Screening different catalyst systems may be necessary for challenging substrates.[4]
Data Presentation
The choice of reaction parameters is critical in minimizing debromination. The following tables summarize the effects of different ligands, bases, and solvents.
Table 1: Effect of Ligands on Debromination
| Ligand Type | General Characteristics | Effect on Debromination | Recommended for |
| Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) | Promote reductive elimination.[5] | Often effective at minimizing debromination, especially for electron-deficient aryl bromides.[1][2] | Challenging substrates, electron-deficient aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Can be effective in suppressing debromination.[2] | A wide range of cross-coupling reactions. |
| Triphenylphosphine (PPh₃) | Common, less electron-rich and bulky. | Can sometimes lead to higher levels of debromination, especially at elevated temperatures. | General purpose, but may require optimization. |
Table 2: Effect of Bases on Debromination
| Base | Strength | Effect on Debromination | Notes |
| Alkoxides (e.g., NaOEt, t-BuOK) | Strong | Can significantly promote debromination, especially with protic solvents.[1] | Generally avoid if debromination is an issue.[2] |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Weaker | Generally preferred to minimize debromination.[1][2] | Cs₂CO₃ is a stronger base than K₂CO₃ and can be more effective in some cases. |
| Phosphates (e.g., K₃PO₄) | Weaker | Often a good choice to suppress debromination.[1][2] | Widely used in Suzuki-Miyaura couplings. |
Table 3: Effect of Solvents on Debromination
| Solvent | Type | Effect on Debromination | Notes |
| Protic Solvents (e.g., alcohols) | Protic | Can act as a hydride source, promoting debromination.[1][4] | Avoid if possible when debromination is a concern.[2][4] |
| Aprotic Polar Solvents (e.g., DMF, DMAc) | Aprotic | Can sometimes lead to debromination, especially at high temperatures.[8] | Use with caution and at the lowest effective temperature. |
| Aprotic Nonpolar/Ethereal Solvents (e.g., Toluene, Dioxane, THF) | Aprotic | Generally the preferred choice to minimize debromination.[1][2][8] | Ensure the solvent is anhydrous and degassed.[1][4] |
Proposed Mechanism of Debromination
The most widely accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents, or trace water.[2] The Pd-H species can then participate in the catalytic cycle, leading to the formation of the debrominated product.
Caption: The catalytic cycle of cross-coupling with a competing debromination pathway.
Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline and may require optimization for specific substrates.
-
Inert Atmosphere: To a dry Schlenk flask or vial, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][4] Add the degassed anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.[1][2][4] If necessary for the specific reaction, add a minimal amount of degassed water.[1][4]
-
Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) with vigorous stirring.[1][2][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.[1][2][4]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]
References
Technical Support Center: Purification of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting material (2,3-dihydro-1H-pyrrolo[3,2-b]pyridine), dibrominated byproducts (e.g., x,5-dibromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine), and residual reagents from the synthesis, such as N-bromosuccinimide (NBS) and its byproduct, succinimide, if NBS is used for bromination. Over-bromination can lead to the formation of constitutional isomers of the dibrominated product.
Q2: What is the general approach to purifying crude this compound?
A2: The purification strategy typically involves one or a combination of the following techniques: aqueous workup, recrystallization, and column chromatography. A synthesis procedure has reported achieving ≥99% purity after a workup that included washing with a saturated aqueous sodium bisulfite solution and water, followed by solvent recovery.[1] For more challenging purifications, recrystallization or column chromatography is recommended.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the purification of the analogous compound, 5-bromo-7-azaindole, suitable solvents for recrystallization include ethyl acetate and toluene.[2][3] A solvent screen is always recommended to find the optimal conditions for your specific crude material. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: For many nitrogen-containing heterocyclic compounds, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity to elute the desired compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound may be too soluble in the chosen solvent, the cooling process is too rapid, or there are significant impurities depressing the melting point. | - Try a different solvent or a mixed solvent system. - Allow the solution to cool more slowly. - Add a small amount of a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. |
| No crystal formation upon cooling | The solution is not supersaturated, meaning too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the solvent volume by evaporation and allow it to cool again. |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially. | - Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | - Perform a hot filtration to remove any insoluble colored impurities before cooling. - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (eluent) is not optimal for separating the compound from its impurities. | - Systematically vary the ratio of your solvent system (e.g., hexanes/ethyl acetate). - Try adding a small amount of a third solvent, such as methanol or triethylamine (if the compound is basic), to improve separation. |
| Product elutes with the solvent front | The eluent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. |
| Product does not move from the baseline | The eluent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase. |
| Streaking or tailing of the spot on TLC/column | The compound may be acidic or basic and is interacting strongly with the silica gel. The column may be overloaded. | - Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress this interaction. - Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The desired spot should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica gel with the adsorbed sample to the top of the column. Alternatively, dissolve the crude material in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Troubleshooting low yield in Buchwald-Hartwig amination of heteroaryl bromides
Welcome to the technical support center for the Buchwald-Hartwig amination of heteroaryl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Troubleshooting Guide
This guide addresses specific problems encountered during the Buchwald-Hartwig amination of heteroaryl bromides, offering potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the heteroaryl bromide. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor or may have decomposed.
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific heteroaryl bromide and amine coupling partners. Heteroaryl substrates can be particularly challenging.[1][4]
-
Incorrect Base: The base may be too weak to deprotonate the amine or the resulting palladium-amido complex, or it may be insoluble in the reaction medium.[1]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][5] If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[6] The solubility of the base is crucial; ensure adequate stirring to prevent it from settling.[1]
-
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced instead of coupled.[9]
Potential Causes & Solutions:
-
Ligand Choice: Some ligands are more prone to promoting side reactions.
-
Solution: The choice of ligand is critical to minimize reductive dehalogenation.[10] Sterically hindered biaryl phosphine ligands can often suppress this side reaction.
-
-
Reaction Conditions: The presence of water or other proton sources can contribute to this pathway.
-
Solution: Ensure all reagents and solvents are anhydrous. Oven-dry glassware and use anhydrous solvents.[8]
-
Q3: The reaction works, but the yield is inconsistent between batches. What could be causing this variability?
A3: Inconsistent yields often point to sensitivity to subtle changes in reaction setup and reagent quality.
Potential Causes & Solutions:
-
Catalyst Precursor Quality: The purity and age of the palladium source can vary.
-
Inert Atmosphere: Inconsistent removal of oxygen can lead to variable catalyst deactivation.
-
Solution: Standardize your procedure for creating an inert atmosphere. Ensure sufficient evacuation and backfilling cycles with an inert gas like argon or nitrogen.[8]
-
-
Reagent Purity: The purity of the heteroaryl bromide, amine, and base can impact the reaction.
-
Solution: Use purified reagents. Impurities in the starting materials can sometimes poison the catalyst.
-
Frequently Asked Questions (FAQs)
Q: Which palladium precursor should I use?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1] For more reliable and efficient catalyst activation, consider using palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) which rapidly generate the active LPd(0) catalyst upon exposure to a base.[1][2]
Q: How do I choose the right ligand for my specific heteroaryl bromide?
A: Ligand selection is highly dependent on the electronic and steric properties of both the heteroaryl bromide and the amine. There is no single "best" ligand. However, a good starting point for challenging heteroaryl couplings are bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos.[4][5] It is often necessary to screen a small library of ligands to find the optimal one for a new substrate combination.
Q: What is the optimal base for my reaction?
A: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of substrates.[1] For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with higher reaction temperatures or more active catalyst systems.[1][6]
Q: Can I run the reaction open to the air?
A: Generally, Buchwald-Hartwig aminations are sensitive to oxygen and should be performed under an inert atmosphere (argon or nitrogen).[8] However, the development of highly active and robust pre-catalysts has led to some systems that can tolerate air, although this is reaction-specific and should be confirmed for your particular system.[12] For troubleshooting and initial optimization, maintaining an inert atmosphere is strongly recommended.
Data & Protocols
Ligand and Solvent Effects on Yield
The following table summarizes the effect of different ligands and solvents on the conversion of bromobenzene with various amines, providing a predictive overview for heteroaryl bromide couplings.
| Ligand | Solvent | Amine | Conversion (%) |
| TrixiePhos | Toluene | Carbazole | >95 |
| XPhos | Toluene | Diphenylamine | >95 |
| t-BuXPhos | Toluene | 9,9-dimethyl-9,10-dihydroacridine | >95 |
| TrixiePhos | 1,4-Dioxane | Carbazole | ~90 |
| XPhos | 1,4-Dioxane | Diphenylamine | ~90 |
| Data adapted from studies on bromobenzene, which serves as a useful model for heteroaryl bromides.[7] Conditions: [Pd(allyl)Cl]₂ (1 mol %), Ligand (4 mol %).[7] |
General Experimental Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide
This protocol provides a general starting point for the amination of a heteroaryl bromide. Optimization of specific parameters may be required.
-
Reaction Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[8]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, to make a ~0.1-0.5 M solution) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.[8] Then, add the heteroaryl bromide (1.0 equivalent) and the amine (1.2 equivalents).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Catalyst and ligand selection for Suzuki reactions with 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (also known as 5-bromo-7-azaindoline).
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for catalyst and ligand selection for this specific substrate?
A1: For N-heterocyclic substrates like this compound, modern palladium catalyst systems are highly recommended. The substrate contains a potentially coordinating nitrogen atom and an electron-rich heterocyclic system, which can be challenging. Effective systems typically involve bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.
Recommended Starting Systems:
-
Buchwald Ligand Systems: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biaryl phosphine ligand such as SPhos or XPhos is often a robust choice. Pre-catalysts like XPhos Pd G2 or G3, which are air-stable and efficiently generate the active catalyst, are also excellent starting points.
-
Ferrocenyl Ligand Systems: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another widely used and effective catalyst for a range of heterocyclic couplings.[1]
-
Classical Systems: While sometimes less effective for challenging heterocycles, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a viable option, particularly if other systems fail.[2]
Q2: The N-H proton on my pyrrolidine ring seems to be causing issues. What can I do?
A2: The acidic N-H proton in azaindole and related scaffolds can indeed cause complications. It can deprotonate and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This can result in low yields or stalled reactions.
Solutions:
-
N-Protection: Protecting the N-H group with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) can prevent these inhibitory interactions.[2] However, this adds extra steps to your synthesis (protection/deprotection).
-
Careful Base Selection: Using a strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate the issue without requiring N-protection.
-
Use of Modern Pre-catalysts: Advanced pre-catalysts (e.g., Buchwald G3/G4) are often more robust and can sometimes overcome the challenges posed by free N-H groups, allowing for successful coupling on the unprotected substrate.[3]
Q3: I am observing significant amounts of a symmetrical biaryl byproduct. What is it and how can I prevent it?
A3: This byproduct is the result of "homocoupling," where two molecules of your boronic acid reagent couple together. This side reaction reduces the yield of your desired product and complicates purification.
Primary Causes & Prevention Strategies:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use of Pd(II) Pre-catalysts: If the initial reduction of a Pd(II) source to the active Pd(0) is inefficient, the remaining Pd(II) can drive homocoupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help. Alternatively, modern pre-catalysts are designed for clean and efficient generation of Pd(0), minimizing this issue.
-
-
Boronic Acid Instability: Some boronic acids are prone to degradation and homocoupling, especially at high temperatures.
-
Solution: Use the boronic acid as soon as possible after purchase or preparation. Using a slight excess (1.1-1.5 equivalents) is standard, but a large excess can sometimes exacerbate homocoupling. Using boronate esters (e.g., pinacol esters) can improve stability.
-
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Debrominated Starting Material
The replacement of the bromine atom with a hydrogen atom is a common side reaction known as protodebromination or hydrodehalogenation.
Possible Causes & Solutions:
-
Source of Protons: Traces of water or other protic impurities in the reaction mixture can lead to this side reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried and anhydrous.
-
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, and the resulting borane species can act as a hydride source.
-
Solution: Use high-purity boronic acids or consider using the corresponding pinacol boronate ester, which is generally more stable.
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of this side reaction.
-
Solution: If conversion is reasonable at a lower temperature, try to run the reaction for a longer time at a milder temperature.
-
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound, extrapolated from successful reactions with structurally similar 7-azaindole and indazole derivatives.[3][4] Optimization will likely be required for your specific boronic acid partner.
| Condition | System A (Buchwald) | System B (dppf) | System C (Classical) |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) | Pd(dppf)Cl₂ (3-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Ligand | XPhos or SPhos (2.5-6 mol%) | - | - |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1) | Toluene / EtOH / H₂O |
| Temperature | 80 - 110 °C | 80 - 100 °C | 90 - 110 °C |
| Notes | Often highly effective for N-heterocycles. Pre-catalysts (e.g., XPhos Pd G3) can be used directly. | A reliable and widely used system. Good first choice for screening. | May require higher catalyst loading and temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Against a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 5 mol%). Alternatively, add the pre-catalyst (e.g., XPhos Pd G3, 4 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Key Component Relationships
Understanding the interplay between the core components is crucial for successful optimization. The choice of each component directly influences the others and the overall reaction outcome.
Caption: Interdependencies of reaction components on the overall outcome.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Managing unstable intermediates in Fischer indole synthesis of azaindoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of azaindoles. This resource addresses common challenges, particularly the management of unstable intermediates.
Troubleshooting Guide
Issue: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my Fischer indole synthesis of azaindoles failing or giving low yields? | The electron-deficient nature of the pyridine ring hinders the reaction. The nitrogen atom in the pyridine ring withdraws electron density, making the pyridylhydrazine less nucleophilic and the key[1][1]-sigmatropic rearrangement step more difficult.[1][2] | Consider using pyridylhydrazines with electron-donating groups (EDGs) to facilitate the rearrangement.[3][4][5] Stronger acid catalysts or higher temperatures may also be necessary to drive the reaction to completion.[2] |
| What should I do if I don't observe any product formation? | Impure starting materials, especially the pyridylhydrazine, can inhibit the reaction. The presence of water can also be detrimental.[2] Alternatively, the reaction conditions may not be optimal. | First, verify the purity of your starting materials. Recrystallization or distillation may be necessary. Ensure you are using anhydrous solvents and reagents.[2] If starting materials are pure, screen different acid catalysts (both Brønsted and Lewis acids) and vary the reaction temperature.[2][6] |
| Could the intermediates be decomposing? | Yes, intermediates in the Fischer indole synthesis, such as the hydrazone, can be unstable, especially at high temperatures.[7] | Conduct the reaction under the mildest effective conditions. Monitor the reaction closely and consider performing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
Issue: Formation of Multiple Products and Side Reactions
| Question | Possible Cause | Suggested Solution |
| My reaction is producing a mixture of regioisomers. How can I improve selectivity? | The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products.[2] | The choice of acid catalyst can influence regioselectivity. Stronger acids may favor the formation of the more substituted enamine.[2] Steric hindrance on the ketone can also direct the formation of one regioisomer. A systematic screening of acid catalysts and reaction conditions is recommended to optimize for the desired isomer.[2] |
| How can I minimize the formation of tar and other decomposition products? | Excessively harsh conditions, such as high temperatures and highly concentrated strong acids, can cause the starting materials and the desired azaindole product to decompose.[2] | Use the mildest effective acid catalyst and the lowest possible reaction temperature.[2] Utilizing a higher boiling point solvent can allow for more precise temperature control. Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction and subsequent decomposition.[2] |
| Are there any side reactions specific to the pyridine ring? | The nitrogen atom in the pyridine ring can be protonated under acidic conditions. This can alter the electronic properties and reactivity of the molecule, potentially leading to undesired reaction pathways.[2] | Careful selection of the acid catalyst is crucial. Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions involving the pyridine nitrogen.[2] |
Frequently Asked Questions (FAQs)
Q1: What makes the Fischer indole synthesis of azaindoles more challenging than that of carbocyclic indoles?
The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom at the 4-position withdraws electron density, which decreases the nucleophilicity of the pyridylhydrazine. This electronic effect makes the crucial[1][1]-sigmatropic rearrangement step of the synthesis more difficult, often leading to lower yields or reaction failure under standard conditions.[1][2]
Q2: Which acid catalysts are recommended for the Fischer indole synthesis of azaindoles?
A range of both Brønsted and Lewis acids can be used. Common choices include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[6]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[6]
It is highly recommended to perform small-scale screening experiments with different catalysts to identify the most effective one for your specific substrate.[2]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the Fischer indole synthesis.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is the role of an inert atmosphere in this synthesis?
Some intermediates or the final azaindole product may be sensitive to oxidation by air.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative degradation and improve the overall yield and purity of the product.[2]
Experimental Protocols
General Procedure for the Synthesis of 5-Methoxy-2-propyl-4-azaindole
This protocol is a representative example of a Fischer indole synthesis of a 4-azaindole derivative.
1. Hydrazone Formation:
-
Dissolve 5-methoxy-4-pyridylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid).
-
To this mixture, add valeraldehyde (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by TLC.[3]
2. Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
3. Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.[3]
Visualizations
Caption: Fischer Indole Synthesis Pathway for Azaindoles.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the compound. This compound is a moderately polar molecule.
-
Solution:
-
Increase the polarity of the solvent system. If you are using a non-polar solvent like toluene, try a more polar solvent such as ethanol or isopropanol.
-
Consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or DMSO) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy. Heat the solution until it is clear again and then allow it to cool slowly.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Add a seed crystal of pure this compound, if available.
-
Problem: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution or by using a rotary evaporator.
-
Once the volume is reduced, allow the solution to cool again.
-
If crystals still do not form, try inducing crystallization by scratching the flask or adding a seed crystal.
-
Problem: The recovered crystals are discolored or appear impure.
-
Possible Cause: Colored impurities are co-precipitating with the product. Incomplete removal of starting materials or by-products from the synthesis.
-
Solution:
-
Perform a hot filtration step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Repeat the recrystallization process. A second recrystallization can significantly improve purity.
-
Consider purification by column chromatography if recrystallization fails to remove the impurities. A silica gel column with a hexane/ethyl acetate gradient may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polarity of the molecule and data from similar compounds, good starting points for solvent screening include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is also a viable option.
Q2: What is the expected melting point of pure this compound?
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, such as 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, and by-products from the bromination reaction. Over-brominated species or isomers could also be present. A synthesis procedure for a similar compound mentions washing with a saturated aqueous sodium bisulfite solution, suggesting that residual bromine might be an impurity.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize the yield, ensure that you use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystal formation, cool the flask in an ice bath to decrease the solubility of the compound in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Very Slightly Soluble | Poor as a single solvent; potential as an anti-solvent. |
| Hexane | Insoluble | Insoluble | Poor as a single solvent; potential as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Good. A patent for a similar compound suggests its use.[2] |
| Dichloromethane | Soluble | Very Soluble | Poor for recrystallization due to high solubility at room temperature. Useful for initial dissolution in a mixed solvent system. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good. |
| Ethanol | Sparingly Soluble | Soluble | Good. |
| Methanol | Soluble | Very Soluble | May be too soluble at room temperature for good recovery. |
| Isopropanol | Sparingly Soluble | Soluble | Good. |
| Acetonitrile | Soluble | Very Soluble | May be too soluble at room temperature for good recovery. |
| DMSO | Very Soluble | Very Soluble | Poor for recrystallization; can be used to dissolve highly impure samples before precipitation.[3] |
Note: This data is estimated based on the behavior of structurally similar compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Toluene)
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a small volume of toluene, enough to create a slurry.
-
Heating: Heat the mixture on a hot plate with stirring. Add toluene in small portions until the solid completely dissolves at or near the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for the final wash.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of molecular synthesis. When considering the functionalization of the 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core, a key intermediate in numerous pharmaceutical programs, palladium-catalyzed cross-coupling reactions are the methods of choice. Among these, the Suzuki-Miyaura and Stille couplings represent two of the most powerful and versatile options. This guide provides an objective, data-driven comparison to aid in the selection of the optimal coupling strategy for this specific heterocyclic system.
While direct experimental data for the coupling of this compound is limited in published literature, a comprehensive analysis of analogous bromopyridine and azaheterocyclic systems provides a strong predictive framework for reaction performance. This guide leverages this comparative data to inform on expected yields, functional group tolerance, and operational considerations.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases and certain functional groups. | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture.[1] |
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling is often dictated by the specific coupling partner and the overall molecular complexity. The following tables summarize quantitative yield data from a comparative study on the functionalization of various aryl and heteroaryl bromides, which serve as a model for the reactivity of this compound.
Table 1: Coupling of Aryl Bromides with Varying Electronic Properties
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | Aryl | 95 | 90 |
| 4-Bromotoluene | Aryl | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Aryl | 80 | 89 |
| 4-Bromobenzonitrile | Aryl | 75 | 88 |
| 4-Bromobenzaldehyde | Aryl | 39 | 91 |
| Methyl 4-bromobenzoate | Aryl | 59 | 80 |
Table 2: Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | Aryl | 60 | 86 |
Table 3: Coupling of Heterocyclic Bromides
| Heterocyclic Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | Aryl | 66 | 94 |
| 3-Bromothiophene | Aryl | 57 | 90 |
| 2-Bromofuran | Aryl | 51 | 85 |
| 4-Bromopyridine | Aryl | 0 | 47 |
From this data, a clear trend emerges: the Stille coupling generally provides more consistent and often higher yields, particularly with challenging substrates. This includes those with coordinating functional groups (e.g., aldehydes, esters), sterically hindered systems, and certain heterocycles. The Suzuki coupling, while highly effective for many standard transformations, can be more sensitive to steric hindrance and electronic effects. For the this compound scaffold, the presence of the nitrogen atoms can influence the catalytic cycle, and the comparative data on other nitrogen-containing heterocycles suggests that Stille coupling may offer a more robust solution.
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step.
In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center. The Stille coupling, in contrast, does not typically require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[1]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of a 5-bromopyridine derivative, which can be adapted for this compound.
Suzuki Coupling Protocol (Representative)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling Protocol (Representative)
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributyltin, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the organostannane via syringe.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Decision Workflow
The selection between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. For the functionalization of this compound, the Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1] Ultimately, the choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the scale of the reaction, and the required purity of the final product. Careful consideration of the comparative data and the decision workflow presented in this guide will enable researchers to make an informed choice for their specific application.
References
Navigating the Synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Core: A Comparative Guide
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindoline, is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of various therapeutic agents. Its synthesis has been approached through several strategic routes, each with distinct advantages and limitations. This guide provides a comparative overview of key synthetic methodologies, offering valuable insights for researchers and professionals in drug development.
Comparison of Synthetic Strategies
The synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core can be broadly categorized into two main approaches: construction of the pyrrolidine ring onto a pre-existing pyridine scaffold and cyclization strategies involving precursors that form both rings. Below is a summary of prominent methods with their respective quantitative data.
| Synthetic Route | Key Starting Materials | Reagents and Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Mannich Reaction | Substituted 2-aminopyridines, Phenylacetonitrile derivatives | Bifunctional chiral phase-transfer catalysts (e.g., derived from cinchona alkaloids), mild conditions | 90-99% | High yields, high enantioselectivity (up to 95%) and diastereoselectivity (>99:1) | Limited to specific substitution patterns on the starting materials |
| Cation-Directed Cyclization | Aminopyridine-derived imines | Phase-transfer catalyst (e.g., N-benzylcinchonidinium chloride), solid base (e.g., KOH) | Good to excellent | High enantioselectivity, applicable to both 4- and 6-azaindolines | Requires multi-step preparation of the imine precursor |
| Reductive Cyclization of a Nitro-alkene Precursor | Substituted 2-chloro-3-nitropyridine, vinyl Grignard reagent | 1. Vinyl Grignard addition; 2. Catalytic hydrogenation (e.g., H2, Pd/C) | Moderate to good | Access to a variety of substituted derivatives | Multi-step process, potential for side reactions |
| Catalytic Hydrogenation of 4-Azaindole | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) | Heterogeneous catalyst (e.g., Pt/C), acid (e.g., p-toluenesulfonic acid), H2 pressure | Excellent | Utilizes a readily available starting material, environmentally friendly | Potential for over-reduction to octahydroindole, requires careful control of conditions |
Experimental Protocols
Asymmetric Intramolecular Mannich Reaction
This method provides an efficient route to enantiomerically enriched 4-azaindolines.[1]
Step 1: Synthesis of the Precursor A substituted 2-aminopyridine is reacted with a suitable phenylacetonitrile derivative to form the Mannich precursor.
Step 2: Cyclization The precursor is subjected to an intramolecular Mannich reaction using a bifunctional chiral phase-transfer catalyst.
-
Catalyst: Cinchona alkaloid-derived urea-containing catalyst (10 mol%)
-
Base: K2CO3
-
Solvent: Toluene
-
Temperature: Room temperature
-
Reaction Time: 12-24 hours
-
Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography.
-
Yield: 90-99%
-
Enantioselectivity: up to 95% ee
-
Diastereoselectivity: >99:1 dr
Cation-Directed Enantioselective Cyclization
This strategy allows for the synthesis of functionalized 4-azaindolines with high levels of enantioselectivity.[2]
Step 1: Preparation of the Imine Precursor An appropriate aminopyridine is condensed with an α,β-unsaturated aldehyde to form the corresponding imine.
Step 2: Cyclization The imine undergoes a cation-directed cyclization under phase-transfer conditions.
-
Phase-Transfer Catalyst: N-benzylcinchonidinium chloride (10 mol%)
-
Base: Solid KOH
-
Solvent: Dichloromethane
-
Temperature: -30 °C
-
Reaction Time: 24-48 hours
-
Work-up: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The product is purified by chromatography.
-
Yield: Good
-
Enantiomeric Ratio: up to 93:7
Reductive Cyclization of a Nitro-alkene Precursor
This approach involves the construction of the pyrrole ring followed by reduction.
Step 1: Vinylation of Nitropyridine A substituted 2-chloro-3-nitropyridine is reacted with a vinyl Grignard reagent to introduce the vinyl group.
Step 2: Reductive Cyclization The resulting nitro-alkene is then subjected to reductive cyclization.
-
Catalyst: Palladium on carbon (Pd/C)
-
Reducing Agent: Hydrogen gas (H2)
-
Solvent: Ethanol or Methanol
-
Conditions: Room temperature to 50 °C, 1-10 atm H2 pressure
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by crystallization or chromatography.
Catalytic Hydrogenation of 4-Azaindole
This is a direct method to obtain the dihydro-core from its aromatic counterpart.[3]
-
Substrate: 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)
-
Catalyst: Platinum on carbon (Pt/C)
-
Acid Activator: p-Toluenesulfonic acid
-
Solvent: Water
-
Conditions: Room temperature, moderate hydrogen pressure
-
Work-up: The catalyst is removed by filtration, and the aqueous solution is neutralized and extracted with an organic solvent. The product is obtained after solvent evaporation.
-
Yield: Excellent
Visualizing the Synthetic Pathways
To better illustrate the relationships between these synthetic strategies, the following diagrams have been generated.
Caption: Generalized workflow for synthesizing the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core.
Caption: Comparative overview of three distinct synthetic pathways to the target core.
References
Bromo- vs. Chloro-Substituted Pyrrolopyridines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, serves as a crucial framework for the development of potent kinase inhibitors. The introduction of halogen atoms, such as bromine and chlorine, into this scaffold significantly influences the biological activity of the resulting compounds. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted pyrrolopyridines and related nitrogen-containing heterocyclic compounds, supported by experimental data from various studies.
Comparative Analysis of Biological Activity
The antiproliferative and kinase inhibitory activities of bromo- and chloro-substituted pyrrolopyridine and pyrrolopyrimidine derivatives have been evaluated in numerous studies. The following tables summarize the quantitative data, primarily focusing on IC50 values, to facilitate a direct comparison of the potency of these halogenated compounds. The data is curated from studies where both bromo- and chloro-analogs were assessed under identical experimental conditions, allowing for a more direct structure-activity relationship (SAR) analysis.
Antiproliferative Activity Against Cancer Cell Lines
The cytotoxic effects of halogenated pyrrolopyrimidines have been investigated across a panel of human cancer cell lines. The data suggests that the nature of the halogen substituent can significantly impact the antiproliferative potency.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound 5e | 2-chloro | HepG2 (Liver) | 33 | [1] |
| Compound 5l | 2-bromo | HepG2 (Liver) | 59 | [1] |
| Compound 5e | 2-chloro | MCF-7 (Breast) | 29 | [1] |
| Compound 5l | 2-bromo | MCF-7 (Breast) | 48 | [1] |
| Compound 5e | 2-chloro | HCT-116 (Colon) | 35 | [1] |
| Compound 5l | 2-bromo | HCT-116 (Colon) | 51 | [1] |
| Compound 5e | 2-chloro | PC-3 (Prostate) | 31 | [1] |
| Compound 5l | 2-bromo | PC-3 (Prostate) | 55 | [1] |
| Series 2 | ||||
| Compound 10a | 3-chloro | HeLa (Cervical) | Moderate Activity | [2] |
| Compound 10b | 3-bromo | MCF-7 (Breast) | Moderate Activity | [2] |
Note: "Moderate Activity" indicates that the compounds displayed some level of inhibition, but specific IC50 values were not provided in the cited text.
In "Series 1" of pyrrolo[2,3-d]pyrimidine derivatives, the chloro-substituted compound (5e) consistently demonstrated greater potency (lower IC50 values) across all four tested cancer cell lines compared to its bromo-substituted counterpart (5l)[1]. This suggests that for this particular scaffold and substitution pattern, chlorine is more favorable for antiproliferative activity. In "Series 2", both chloro- and bromo-substituted tricyclic pyrrolo[2,3-d]pyrimidines showed moderate activity, indicating that halogenation at the 3-position can confer cytotoxic effects[2].
Kinase Inhibitory Activity
Pyrrolopyridines and related heterocycles often exert their anticancer effects by inhibiting specific protein kinases. The following table compares the inhibitory activity of bromo- and chloro-substituted compounds against various kinases.
| Compound ID | Halogen Substitution | Kinase Target | IC50 (nM) | Reference |
| Series 3 | ||||
| Compound 5e | 2-chloro | EGFR | >10,000 | [1] |
| Compound 5k | 4-chloro | EGFR | 79 | [1] |
| Compound 5h | 2-fluoro | EGFR | >10,000 | [1] |
| Sunitinib | Fluoro-substituted | VEGFR2 | 261 | [1] |
| Compound 5k | 4-chloro | VEGFR2 | 136 | [1] |
| Compound 5e | 2-chloro | Her2 | >10,000 | [1] |
| Compound 5k | 4-chloro | Her2 | 40 | [1] |
| Compound 5e | 2-chloro | CDK2 | >10,000 | [1] |
| Compound 5k | 4-chloro | CDK2 | 204 | [1] |
In this series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', the position and nature of the halogen had a profound impact on kinase inhibitory activity[1]. Compound 5k, with a 4-chloro substitution, emerged as a potent multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. In contrast, the 2-chloro substituted analog (5e) was largely inactive against these kinases[1]. This highlights the critical role of the halogen's position in directing the molecule's interaction with the kinase active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of bromo- and chloro-substituted pyrrolopyridines and related compounds.
In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment[3].
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromo- and chloro-substituted pyrrolopyridines) and incubated for a specified period (e.g., 48 or 72 hours)[2][4].
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well[3].
-
Incubation: The plates are incubated for 2 to 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product[3].
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals[3].
-
Absorbance Measurement: The plates are left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader[3]. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase enzyme, a specific peptide substrate, and the assay buffer[5].
-
Compound Addition: The test compounds are serially diluted and added to the wells of an assay plate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells. The reaction is allowed to proceed for a set amount of time at a controlled temperature[5][6].
-
Detection: The amount of kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radioactivity, fluorescence, or luminescence[7].
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolopyridine derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolopyridine derivatives.
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis[8][9]. Dysregulation of this pathway is implicated in various cancers. Pyrrolopyridine-based kinase inhibitors can block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This, in turn, inhibits the transcription of genes that promote cell growth and survival, leading to the observed antiproliferative effects.
Caption: Experimental workflow for the MTT-based cell viability assay.
The workflow for determining the antiproliferative activity of the compounds involves a series of sequential steps, from cell seeding to the final calculation of IC50 values. This systematic process ensures the reproducibility and reliability of the experimental data.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
A Comparative Guide to the NMR-Based Structural Validation of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives. Due to a scarcity of publicly available experimental NMR data for the 2,3-dihydro series, this guide will leverage comprehensive data from the well-characterized aromatic analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to establish a baseline for comparison. The expected spectral shifts and patterns for the dihydro derivatives will be discussed based on fundamental NMR principles, offering a predictive framework for researchers working with these emerging scaffolds.
Core Principles and Structural Comparison
The key structural difference between the aromatic 5-bromo-1H-pyrrolo[2,3-b]pyridine and its 2,3-dihydro counterpart is the saturation of the C2-C3 bond in the pyrrole ring. This seemingly minor change significantly impacts the electronic environment and conformation of the molecule, leading to predictable and observable differences in their ¹H and ¹³C NMR spectra. The dihydro derivative, often referred to as a 4-azaindoline, loses the aromaticity of the pyrrole ring, resulting in a more flexible, non-planar five-membered ring.
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimentally determined NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and provide predicted data for the parent this compound. These predictions are based on established substituent effects and the transition from an aromatic to an aliphatic system.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | 5-bromo-1H-pyrrolo[2,3-b]pyridine¹[1][2] | Predicted this compound | Key Differences & Rationale |
| NH | 11.91 (bs) | ~5.0-7.0 (bs) | The N-H proton in the dihydro system is in a non-aromatic, amine-like environment, leading to a significant upfield shift compared to the deshielded proton in the aromatic pyrrole ring. |
| H2 | 7.63 (t, J = 2.8 Hz) | ~3.0-3.5 (t) | The C2 protons in the dihydro compound are aliphatic and adjacent to a nitrogen atom, resulting in a substantial upfield shift from the aromatic region. They are expected to show a triplet splitting pattern from coupling to the C3 protons. |
| H3 | 6.50 (m) | ~3.5-4.0 (t) | Similar to H2, the C3 protons are now aliphatic and adjacent to the fused pyridine ring, causing a large upfield shift. A triplet splitting from coupling to the C2 protons is anticipated. |
| H4 | 8.20 (d, J = 2.0 Hz) | ~7.8-8.0 (d) | This proton is on the pyridine ring and is expected to be less affected by the saturation of the pyrrole ring, though a slight upfield shift may occur due to changes in the overall electronic structure. |
| H6 | 8.30 (d, J = 2.2 Hz) | ~8.0-8.2 (d) | Similar to H4, this proton on the pyridine ring should experience only minor shifts. |
¹Data obtained in DMF-d₇.[1][2]
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | 5-bromo-1H-pyrrolo[2,3-b]pyridine¹[1][2] | Predicted this compound | Key Differences & Rationale |
| C2 | 128.2 | ~45-50 | The change from an sp² aromatic carbon to an sp³ aliphatic carbon results in a dramatic upfield shift. |
| C3 | 100.0 | ~25-30 | Similar to C2, this carbon becomes aliphatic and is shifted significantly upfield. |
| C3a (C8) | 147.5 | ~145-150 | This bridgehead carbon, part of the pyridine ring, is expected to show a minor shift. |
| C4 | 130.3 | ~128-130 | A carbon in the pyridine ring, expected to be minimally affected. |
| C5 | 111.1 | ~110-112 | The carbon bearing the bromine atom; minor changes are expected. |
| C6 | 142.9 | ~140-142 | A carbon in the pyridine ring, expected to be minimally affected. |
| C7a (C7) | 122.1 | ~150-155 | This bridgehead carbon, at the fusion of the two rings, will be influenced by the loss of aromaticity in the pyrrole ring, likely causing a downfield shift. |
¹Data obtained in DMF-d₇.[1][2]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural validation of this compound derivatives.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or DMF-d₇). The choice of solvent can affect the chemical shifts, particularly of N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, depending on the sample concentration.
3. ¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is standard.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.
4. 2D NMR Experiments (for unambiguous assignment)
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is essential for identifying adjacent protons in the dihydro ring (H2-H3).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the bicyclic system.
Mandatory Visualization
The following diagrams illustrate the key structural features and the general workflow for NMR-based validation.
Caption: Key structural difference between the aromatic and dihydro scaffolds.
Caption: General workflow for NMR-based structure validation.
References
A Head-to-Head Battle of Isomers: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds, providing a deep dive into their physicochemical properties, biological activities, and strategic application in drug design, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged heterocyclic structures, azaindoles, or pyrrolopyridines, have emerged as a cornerstone in the design of a multitude of biologically active agents, particularly kinase inhibitors. The simple yet profound variation in the position of the nitrogen atom within the pyridine ring gives rise to four distinct isomers, each with a unique electronic and steric profile. This guide focuses on a comparative analysis of two of these prominent isomers: pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) and pyrrolo[2,3-b]pyridine (widely recognized as 7-azaindole). Understanding the nuanced differences between these two scaffolds is paramount for medicinal chemists aiming to fine-tune the pharmacological properties of their drug candidates.
Physicochemical Properties: A Tale of Two Nitrogen Placements
The seemingly subtle shift of the nitrogen atom from position 4 to 7 imparts significant changes in the physicochemical characteristics of the azaindole core. These differences can have a profound impact on a molecule's solubility, permeability, and metabolic stability, ultimately influencing its pharmacokinetic and pharmacodynamic profile.
| Property | Pyrrolo[3,2-b]pyridine (4-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Significance in Drug Design |
| pKa | ~6.94 | ~4.59 | The higher basicity of the 4-azaindole scaffold can be leveraged for salt formation to improve solubility and crystallinity. However, it may also lead to higher clearance through metabolic pathways. |
| Aqueous Solubility | Generally higher | Generally lower | Derivatives of 4-azaindole have shown enhanced aqueous solubility compared to their indole counterparts, a crucial factor for oral bioavailability.[1] |
| Permeability | Can be enhanced | Generally good | The strategic placement of the nitrogen in the 4-position has been shown to improve the permeability of drug candidates.[1] |
| Lipophilicity (clogP) | Can be lower | Varies | The introduction of the nitrogen atom in the 4-position can lead to a reduction in lipophilicity compared to the corresponding indole, which can be advantageous for improving the overall ADME profile.[1] |
Biological Activity: A Focus on Kinase Inhibition
Both the 4-azaindole and 7-azaindole scaffolds have been extensively utilized in the development of kinase inhibitors. Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them ideal pharmacophores. However, the orientation of the hydrogen bond donor (N-H of the pyrrole) and acceptor (pyridine nitrogen) differs between the two isomers, leading to distinct structure-activity relationships (SAR) for different kinase targets.
| Target Kinase | Pyrrolo[3,2-b]pyridine (4-Azaindole) Derivatives | Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives |
| c-Met | IC50 = 20 nM (N-nitrobenzenesulfonyl derivative)[2] | IC50 = 2 nM (C-3 aryl derivative)[2] |
| BRAF (V600E) | IC50 = 31 nM (Vemurafenib)[3] | |
| VEGFR2 | IC50 = 37 nM (7-azaindole analogue)[2] | |
| JAK2 | IC50 = 1 nM (C-3 aryl derivative)[2] | |
| CDK1/2 | IC50 = 7 nM (CDK1), 3 nM (CDK2)[2] | |
| TGFβRI | IC50 = 22 nM (2a derivative)[4] |
Note: The IC50 values are for specific derivatives and not the parent scaffolds. Direct head-to-head comparisons of identical derivatives are limited in the literature.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Synthesis of Key Intermediates
1. Synthesis of 4-Chloro-1H-pyrrolo[3,2-b]pyridine (4-Chloro-4-azaindole)
-
Starting Material: Pyridine
-
Procedure:
-
Pyridine is reacted with a chlorinating reagent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction is typically carried out in an organic solvent at temperatures ranging from -10 to 75°C for 3-5 hours.
-
Upon completion of the reaction, the product, 4-chloropyridine or its hydrochloride salt, is isolated.
-
The 4-chloropyridine can then be further elaborated to construct the fused pyrrole ring through various established synthetic routes.
-
2. Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
-
Starting Material: 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Procedure:
-
Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.
-
The mixture is stirred at 80-100°C for 2-4 hours.
-
Excess phosphorus oxychloride is removed by distillation.
-
The residue is cooled to 0-10°C and quenched with ice water.
-
The pH is adjusted to 9-10 with sodium hydroxide, and the resulting solid is filtered, washed with water, and dried to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
-
Biological Assays
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the kinase enzyme. Incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Aqueous Solubility Assay (Shake-Flask Method)
-
Principle: This method determines the thermodynamic solubility of a compound.
-
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibration: Shake the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which these scaffolds are often employed, the following diagrams illustrate a key signaling pathway targeted by azaindole-based inhibitors and a general experimental workflow.
Caption: BRAF/MEK/ERK signaling pathway with inhibitory action of an azaindole derivative.
Caption: General experimental workflow for evaluation of azaindole isomers.
Conclusion
The choice between a pyrrolo[3,2-b]pyridine and a pyrrolo[2,3-b]pyridine scaffold is a critical decision in the drug design process, with significant implications for the resulting compound's properties and biological activity. The 4-azaindole scaffold offers potential advantages in terms of physicochemical properties like aqueous solubility and permeability, which can be crucial for developing orally bioavailable drugs.[1] In contrast, the 7-azaindole scaffold is more extensively explored and has a proven track record in a wide range of successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[3]
Ultimately, the optimal choice of scaffold is highly dependent on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the subtle yet impactful differences between these two isomers, coupled with rigorous experimental evaluation, will empower medicinal chemists to make informed decisions and accelerate the discovery of novel and effective therapeutics. This guide provides a foundational comparison to aid in this critical endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents | Semantic Scholar [semanticscholar.org]
Confirming Suzuki Coupling Product Identity: A Comparative Guide to LC-MS and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule via Suzuki-Miyaura coupling is a significant step. However, the unambiguous confirmation of the product's identity and purity is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
The Power of LC-MS in Suzuki Coupling Analysis
LC-MS has emerged as a cornerstone technique for analyzing the complex mixtures resulting from Suzuki coupling reactions. Its high sensitivity and selectivity allow for the detection and identification of the desired product, unreacted starting materials, byproducts, and impurities, even at trace levels. The liquid chromatography component separates the various species in the reaction mixture, while the mass spectrometer provides crucial information about their molecular weights and structures.
A key advantage of LC-MS is its ability to provide rapid confirmation of product formation. By monitoring the reaction over time, researchers can track the consumption of reactants and the emergence of the product, allowing for reaction optimization. The high resolution of modern mass spectrometers enables the determination of the elemental composition of the product, providing a high degree of confidence in its identity.
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, detailed structural elucidation, or high-throughput screening. The following table compares the quantitative performance of LC-MS with other commonly used techniques for the analysis of Suzuki coupling products.
| Parameter | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | HPLC-UV (High-Performance Liquid Chromatography with UV detection) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by chromatography, detection by UV absorbance. |
| Information Provided | Molecular weight, fragmentation patterns, retention time, purity. | Detailed molecular structure, connectivity, stereochemistry, purity. | Retention time, purity (relative), quantification with standards. |
| Sensitivity | Very high (ng/mL to pg/mL).[1] | Moderate (µg/mL to mg/mL).[2] | High (ng/mL to µg/mL). |
| Selectivity | Very high, can distinguish between compounds with the same retention time but different masses. | Very high, can distinguish between isomers. | Moderate, co-eluting impurities can interfere. |
| Sample Requirement | Small (µL injections of dilute solutions). | Larger (mg quantities).[2] | Small (µL injections). |
| Analysis Time | Fast (minutes per sample).[3] | Slower (minutes to hours per sample). | Fast (minutes per sample). |
| Quantitative Accuracy | Good with appropriate internal standards. | Excellent, inherently quantitative without the need for identical standards (qNMR).[4] | Excellent with calibration curves and standards. |
| Limitations | Does not provide complete structural information on its own, isomers can be difficult to distinguish without fragmentation analysis. | Lower sensitivity, can be complex to interpret for molecules with overlapping signals.[2] | Requires chromophores for detection, co-elution can be an issue. |
Interpreting LC-MS Data for a Suzuki Coupling Product
A typical LC-MS analysis of a Suzuki coupling reaction mixture will provide a chromatogram showing peaks for the starting materials, the desired biaryl product, and any byproducts. The mass spectrum corresponding to the product peak is then analyzed to confirm its identity.
Expected Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which corresponds to the molecular weight of the expected product. For example, in the Suzuki coupling of 4-bromoaniline and phenylboronic acid to form 4-aminobiphenyl, the expected protonated molecular ion peak would be at a mass-to-charge ratio (m/z) of 170.1.[5]
Isotopic Patterns: For products containing elements with characteristic isotopic distributions (e.g., chlorine, bromine, selenium), the observed isotopic pattern of the molecular ion peak provides a high degree of confidence in the elemental composition of the molecule.[6]
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of biaryl compounds, the common products of Suzuki coupling, can be complex but often involve cleavage of the bond linking the two aryl rings or fragmentation of the substituent groups.[6][7] The observed fragments can be compared to predicted fragmentation pathways to further confirm the structure of the product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., toluene/water or dioxane/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for LC-MS Analysis of Suzuki Coupling Reaction Mixture
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This will stop the reaction and dilute the sample.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Instrumentation and Method:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for the separation of biaryl compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid (for positive ion mode) or a buffer like ammonium acetate.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of Suzuki coupling products.
-
Data Acquisition: Acquire data in full scan mode to identify all components in the mixture. For targeted analysis and fragmentation studies, use selected ion monitoring (SIM) and product ion scan modes.
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative amounts of reactants, product, and byproducts.
-
Analyze the mass spectrum of the product peak to confirm its molecular weight.
-
If necessary, perform MS/MS analysis to obtain fragmentation data for structural confirmation.
Visualization of Workflows and Logical Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: A typical experimental workflow for Suzuki coupling and subsequent LC-MS analysis.
Caption: Logical workflow for the interpretation of LC-MS data to confirm product identity.
Conclusion
LC-MS is a powerful and indispensable tool for confirming the identity and purity of Suzuki coupling products. Its high sensitivity, selectivity, and speed make it ideal for reaction monitoring and optimization in drug discovery and development. While other techniques like NMR provide more detailed structural information, LC-MS offers a rapid and reliable method for initial product confirmation. A comprehensive approach that combines the strengths of both LC-MS and NMR will provide the most robust and unambiguous characterization of synthesized molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. advion.com [advion.com]
- 4. m.youtube.com [m.youtube.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
A Comparative Guide to Palladium Catalysts for Heteroaryl-Heteroaryl Coupling
For researchers, scientists, and drug development professionals, the synthesis of molecules containing heteroaryl-heteroaryl motifs is a foundational element of modern organic chemistry. These structural units are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these vital carbon-carbon bonds. However, the unique electronic properties and potential for catalyst inhibition by heteroatoms make these couplings particularly challenging.[1]
The choice of the palladium catalyst is the most critical parameter for achieving high efficiency, yield, and selectivity. This guide provides an objective comparison of leading palladium catalyst systems, supported by experimental data, to assist in navigating the complexities of catalyst selection for heteroaryl-heteroaryl bond formation.
The Catalytic Landscape: Key Catalyst Classes
The evolution of palladium catalysis has led to several distinct classes of catalysts, each with specific advantages for heteroaryl coupling. Modern systems often utilize pre-formed, air- and moisture-stable precatalysts, which offer superior reproducibility and activity compared to catalysts generated in situ.[1]
-
Palladium-Phosphine Catalysts : This is the most established class. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective for coupling challenging substrates, including electron-deficient and sterically hindered heteroaryl chlorides.[2][3]
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts : NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.[3] This stability often leads to higher catalyst turnover numbers. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are well-known examples that show excellent performance, particularly with sterically demanding substrates.[3]
-
Palladacycles : These precatalysts feature a stable palladium-carbon σ-bond and are often air- and moisture-stable, simplifying handling. Buchwald's G3 palladacycles, for instance, are highly active and versatile for a broad range of cross-coupling reactions.[1]
-
"Ligandless" Systems : For certain less demanding substrates, simple palladium salts like palladium acetate (Pd(OAc)₂) can be effective, often in the presence of a phase-transfer catalyst. These systems are valued for their simplicity and low cost but typically have a narrower substrate scope.[1]
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst is highly dependent on the specific heteroaryl substrates being coupled. The following tables summarize representative performance data for different palladium catalysts in the Suzuki-Miyaura coupling of various heteroaryl partners.
Table 1: Coupling of Thiophene and Furan Derivatives
| Catalyst System | Heteroaryl Electrophile | Heteroaryl Nucleophile | Conditions | Cat. Loading (mol%) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | 2-Chlorothiophene | 3-Furanboronic acid | K₃PO₄, n-butanol/H₂O, 100 °C | 0.25 | 1.5 | 95 |
| tBuIndPd(IPr)Cl | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₃PO₄, Dioxane, 80 °C | 1.0 | 3 | >99 |
| CrotylPd(XPhos)Cl | 2-Chlorothiophene | 2-Furanboronic acid | K₃PO₄, Dioxane, 80 °C | 1.0 | 1 | 85 |
| PEPPSI-IPr | 2-Bromothiophene | Furan-2-boronic acid | K₂CO₃, THF, 70 °C | 2.0 | 12 | 92 |
Data synthesized from literature to provide a comparative overview.[4]
Table 2: Coupling of Nitrogen-Containing Heterocycles
| Catalyst System | Heteroaryl Electrophile | Heteroaryl Nucleophile | Conditions | Cat. Loading (mol%) | Time (h) | Yield (%) |
| XPhos G3 Palladacycle | 2-Bromopyridine | 3-Pyridinylboronic acid | K₃PO₄, THF/H₂O, 40 °C | 2.0 | 18 | 88 |
| PEPPSI-IPr | 4-Bromoisoquinoline | Pyridine-3-boronic acid | K₂CO₃, THF, 60 °C | 2.0 | 16 | 90 |
| PdCl₂(dppf) | 2-Chloro-5-trifluoromethylpyridine | Pyrazole-4-boronic acid pinacol ester | Cs₂CO₃, Dioxane/H₂O, 80 °C | 3.0 | 12 | 75 |
| Pd(PPh₃)₄ | 3-Bromopyridine | Indole-5-boronic acid | Na₂CO₃, DME/H₂O, 85 °C | 5.0 | 16 | 65 |
Data synthesized from literature to provide a comparative overview.[1][5]
Mandatory Visualization
Caption: A typical experimental workflow for palladium-catalyzed heteroaryl-heteroaryl coupling.
Caption: Key steps in the Suzuki-Miyaura heteroaryl-heteroaryl cross-coupling catalytic cycle.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using two different classes of highly effective palladium catalysts.
Protocol 1: Coupling Using a Buchwald G3 Palladacycle
This protocol is adapted for the coupling of a heteroaryl bromide with a heteroaryl boronic acid using a modern, air-stable palladacycle.
Materials:
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid (1.5 mmol, 1.5 equiv)
-
XPhos G3 Palladacycle (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide, heteroaryl boronic acid, and the XPhos G3 Palladacycle.[1]
-
Seal the vial with a septum cap and purge with an inert atmosphere for 10-15 minutes.
-
Add the degassed THF (2.0 mL) via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL) via syringe.[1]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling Using a PEPPSI-NHC Catalyst
This protocol is suitable for a wide range of heteroaryl couplings, leveraging the high stability and activity of an NHC-ligated palladium catalyst.
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Heteroarylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the heteroaryl chloride, heteroarylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate.[1]
-
Seal the vessel and thoroughly purge with an inert atmosphere.
-
Add anhydrous THF (5.0 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and quench with the addition of water.[1]
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired heterobiaryl product.
Conclusion
The successful synthesis of heteroaryl-heteroaryl compounds via palladium-catalyzed cross-coupling is highly achievable with the appropriate choice of catalyst. Modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) provide superior performance for challenging substrates, often under milder conditions and with greater functional group tolerance than traditional catalysts.[3] For nitrogen-rich heterocycles, which can inhibit catalyst activity, specialized precatalysts and conditions have been developed to enable efficient coupling.[3] By carefully considering the nature of the coupling partners and consulting comparative data, researchers can select an optimal catalytic system to accelerate discovery and development in their respective fields.
References
Microwave vs. Conventional Heating: A Comparative Guide for Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals seeking to optimize Suzuki coupling reactions, the choice of heating method is a critical factor influencing reaction efficiency, time, and yield. This guide provides an objective comparison of microwave-assisted and conventional oil bath heating, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your synthetic needs.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has been significantly advanced by the advent of microwave technology.[1] Traditionally performed using conventional heating methods like oil baths, these reactions often require long durations to reach completion.[2] Microwave-assisted synthesis, in contrast, offers a powerful alternative that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[2][3]
Performance Comparison: Microwave Heating Outpaces Conventional Methods
Quantitative data from various studies consistently demonstrates the superiority of microwave irradiation for Suzuki coupling reactions in terms of reaction time and, in many cases, product yield. Microwave heating facilitates rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in side product formation.[3]
One study highlighted a remarkable 48-fold increase in the reaction rate when switching from conventional heating to microwave irradiation for the coupling of 4-bromoanisole and phenylboronic acid. The reaction, which took 8 hours to complete using an oil bath at 100°C, was finished in just 10 minutes under microwave conditions at 120°C. Even when the conventional reaction was performed in a sealed tube at the same temperature as the microwave reaction (120°C), it still required 3.5 hours.
Another investigation focusing on the synthesis of polycyclic aromatic hydrocarbons saw the reaction time for a Suzuki coupling plummet from as long as 24 hours under thermal conditions to a mere 20 minutes with microwave assistance, representing an approximately 72-fold rate enhancement.[2] Furthermore, studies have shown that yields can be nearly doubled with microwave irradiation compared to conventional heating over the same short time frame.[4]
The table below summarizes key performance data from comparative studies:
| Reactants | Heating Method | Catalyst (mol%) | Base | Solvent System | Temperature | Time | Yield/Conversion | Reference |
| 4-Bromoanisole + Phenylboronic acid | Conventional (Oil Bath) | 5% Pd EnCat™ | 3 equiv. K₂CO₃ | Toluene/H₂O/EtOH (4:2:1) | 100°C | 8 h | 97% conversion | |
| 4-Bromoanisole + Phenylboronic acid | Conventional (Sealed Tube) | 5% Pd EnCat™ | 3 equiv. K₂CO₃ | Toluene/H₂O/EtOH (4:2:1) | 120°C | 3.5 h | >98% conversion | |
| 4-Bromoanisole + Phenylboronic acid | Microwave | 5% Pd EnCat™ | 3 equiv. K₂CO₃ | Toluene/H₂O/EtOH (4:2:1) | 120°C | 10 min | >98% conversion | |
| 9-Bromophenanthrene + 2-Formylphenylboronic acid | Conventional (Thermal) | - | - | - | - | ~24 h | - | [2] |
| 9-Bromophenanthrene + 2-Formylphenylboronic acid | Microwave | 10% Pd EnCat™ 30 | Tetrabutylammonium acetate | Ethanol | 120°C | 20 min | >98% conversion | [2] |
| Various Aryl Halides + Phenylboronic acid | Conventional Heating | - | - | - | - | 20 min | - | [4] |
| Various Aryl Halides + Phenylboronic acid | Microwave | HNT-Pd (0.1 or 1%) | K₂CO₃ | Water-Ethanol | 120°C | 20 min | ~Double yield | [4] |
Experimental Protocols
Below are representative experimental protocols for performing a Suzuki coupling reaction using both microwave and conventional heating methods.
Microwave-Assisted Suzuki Coupling Protocol
This protocol is based on the efficient coupling of aryl halides with boronic acids.[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 2:1 mixture, 6 mL)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), and base (K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., 6 mL of a 2:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conventional Heating Suzuki Coupling Protocol
This protocol outlines a typical procedure for Suzuki coupling using a traditional oil bath.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, 2 mL)
-
Round-bottom flask with a stir bar and condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., 2 mL of toluene).
-
Place the flask in an oil bath and heat the reaction mixture to 70°C with stirring.
-
Maintain the temperature and continue stirring for the required reaction time (this can range from several hours to over 24 hours, depending on the substrates).[2][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work up the reaction as described in the microwave protocol (quenching, extraction, drying, and concentration).
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Reaction Mechanism
To better understand the process and the underlying chemistry, the following diagrams illustrate the experimental workflow for comparing the two heating methods and the fundamental catalytic cycle of the Suzuki coupling reaction.
Caption: Experimental workflow for comparing microwave-assisted and conventional heating for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
For Suzuki coupling reactions, microwave-assisted heating presents a compelling case for its adoption over conventional methods. The significant reduction in reaction times, potential for increased yields, and cleaner reaction profiles make it an invaluable tool for accelerating research and development in the pharmaceutical and chemical industries.[2][3] While conventional heating remains a viable option, particularly when specialized microwave equipment is unavailable, the efficiency gains offered by microwave technology are substantial and can lead to more rapid discovery and optimization of synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, its immediate precursor 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and its aromatic counterpart, 5-bromo-1H-pyrrolo[2,3-b]pyridine.
This guide provides a detailed spectroscopic comparison of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with its key precursors, offering valuable insights for the synthesis, characterization, and application of this important heterocyclic scaffold in drug discovery and development. While the initial inquiry specified the pyrrolo[3,2-b]pyridine isomer, available synthetic routes predominantly feature the pyrrolo[2,3-b]pyridine isomer. This guide will therefore focus on the latter, providing a robust dataset for its characterization.
Synthetic Pathway Overview
The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically proceeds via the direct bromination of its precursor, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline. A common method involves the use of a brominating agent in a suitable solvent. For clarity, the aromatic analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), is also included in this comparison to highlight the distinct spectroscopic features arising from the saturated pyrrolidine ring.
Caption: Synthetic route to 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its precursors. These "molecular fingerprints" are crucial for confirming the identity, purity, and structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H4 (d) | H6 (d) | H2/H3 (t/t) | NH (s) | Aromatic CH |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine¹ | 7.6-7.7 | 6.4-6.5 | 3.6 (t), 3.0 (t) | ~6.0 | - |
| 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine² | 7.8 | - | 3.7 (t), 3.1 (t) | ~6.5 | - |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine³[1] | 8.20 | 8.30 | - | 11.91 | 7.63 (t), 6.50 (m) |
¹Data for 7-azaindoline is estimated based on typical values for similar structures. ²Data for 5-bromo-7-azaindoline is estimated based on synthetic reports and comparison with analogues. ³Data recorded in DMF-d₇.[1]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C7a | C7 | C6 | C5 | C4 | C3a | C3 | C2 |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine¹ | ~158 | - | ~115 | ~128 | ~145 | ~120 | ~25 | ~45 |
| 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine² | ~157 | - | ~118 | ~110 | ~148 | ~122 | ~26 | ~46 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine³[1] | - | 122.1 | 142.9 | 111.1 | 130.3 | - | 100.0 | 128.2 |
¹Data for 7-azaindoline is estimated based on typical values for similar structures. ²Data for 5-bromo-7-azaindoline is estimated based on synthetic reports and comparison with analogues. ³Data recorded in DMF-d₇. C8 is reported at 147.5 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N Stretch | C-Br Stretch |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine¹ | ~3400-3300 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1350-1250 | - |
| 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine² | ~3400-3300 | ~3100-3000 | ~2960-2850 | ~1600-1450 | ~1350-1250 | ~600-500 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine³ | ~3400-3300 | ~3100-3000 | - | ~1600-1450 | ~1350-1250 | ~600-500 |
¹Data for 7-azaindoline is estimated based on typical values for similar structures. ²Data for 5-bromo-7-azaindoline is estimated based on synthetic reports and comparison with analogues. ³Characteristic bands are expected in these regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | C₇H₈N₂ | 120.15 | 121.07 |
| 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | C₇H₇BrN₂ | 199.05 | 197.98, 199.98 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine[1] | C₇H₅BrN₂ | 197.04 | 195.96, 197.96 |
Experimental Protocols
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
A detailed experimental protocol for the synthesis of the title compound is crucial for reproducibility. The following is a representative procedure:
Caption: General workflow for the synthesis of the target compound.
Detailed Procedure:
To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and the organic layer is separated. The aqueous layer is further extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) to confirm the elemental composition of the synthesized compounds.
Conclusion
The spectroscopic data presented in this guide provide a clear distinction between 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its precursors. The saturation of the pyrrole ring in the dihydro compounds leads to characteristic aliphatic signals in both ¹H and ¹³C NMR spectra, which are absent in the aromatic analogue. The introduction of the bromine atom causes predictable shifts in the NMR signals of the pyridine ring and is readily identified by its characteristic isotopic pattern in the mass spectrum. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these important heterocyclic compounds in a research and development setting.
References
Assessing the Ligand Efficiency of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. Assessing the quality of these derivatives extends beyond simple potency measurements like IC50 values. Ligand efficiency (LE) is a critical metric that relates the binding affinity of a compound to its size, providing a measure of how efficiently a molecule binds to its target. This guide offers a comparative analysis of the ligand efficiency of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key protein kinase targets, supported by experimental data and detailed protocols.
Understanding Ligand Efficiency
Ligand efficiency (LE) is a key parameter in drug discovery used to evaluate the binding efficiency of a compound relative to its number of non-hydrogen atoms (heavy atom count, HAC).[1][2] It helps in the selection and optimization of fragments, hits, and leads by normalizing potency for size, favoring compounds that achieve high affinity with lower molecular weight.[3][4]
The most common formula to calculate Ligand Efficiency is:
LE = (1.4 * pIC50) / HAC
Where:
-
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar.
-
HAC is the Heavy Atom Count (all atoms except hydrogen).
A higher LE value is generally desirable, with a commonly accepted threshold for a good lead candidate being ≥ 0.3.[5]
Comparative Ligand Efficiency of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro activity and calculated ligand efficiency of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets, as reported in recent literature.
Table 1: TNIK Inhibitors
| Compound ID | Target | IC50 (nM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound A1 | TNIK | <1 | >9.0 | 31 | >0.41 | [2][6] |
| Compound A2 | TNIK | 1.5 | 8.82 | 33 | 0.37 | [7][8] |
| Compound A3 | TNIK | 4.3 | 8.37 | 30 | 0.39 | [7][8] |
Table 2: FGFR Inhibitors
| Compound ID | Target | IC50 (nM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound 4h | FGFR1 | 7 | 8.15 | 22 | 0.52 | [9][10] |
| Compound 4h | FGFR2 | 9 | 8.05 | 22 | 0.51 | [9][10] |
| Compound 4h | FGFR3 | 25 | 7.60 | 22 | 0.48 | [9][10] |
Table 3: CDK8 Inhibitors
| Compound ID | Target | IC50 (nM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound 22 | CDK8 | 48.6 | 7.31 | 35 | 0.29 | [11] |
Table 4: PDE4B Inhibitors
| Compound ID | Target | IC50 (nM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound 7 | PDE4B | 480 | 6.32 | 21 | 0.42 | [12] |
| Compound 11a | PDE4B | 630 | 6.20 | 25 | 0.35 | [12] |
| Compound 11h | PDE4B | 140 | 6.85 | 25 | 0.38 | [12] |
Table 5: JAK3 Inhibitors
| Compound ID | Target | IC50 (µM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound 14c | JAK3 | 0.019 | 7.72 | 31 | 0.35 | [13] |
Table 6: ATM Inhibitors
| Compound ID | Target | IC50 (nM) | pIC50 | HAC | Ligand Efficiency (LE) | Reference |
| Compound 25a | ATM | 2.3 | 8.64 | 33 | 0.37 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitory activity and subsequent calculation of ligand efficiency. Below are generalized protocols for in vitro kinase and phosphodiesterase inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TNIK, FGFR, CDK8, JAK3, ATM)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is indicative of kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.
Materials:
-
Recombinant human kinase (e.g., TNIK, FGFR1, CDK8, JAK3, ATM)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of the assay plate.
-
Add 10 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes to generate a stable luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme).
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control without enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay (e.g., for PDE4B)
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity. It measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate.
Materials:
-
Recombinant human PDE4B enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM) substrate
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Create serial dilutions of the test compounds in PDE Assay Buffer. Include a vehicle control (DMSO).
-
Assay Setup:
-
Add 25 µL of diluted test compound or vehicle control to the wells of a black assay plate.
-
Add 25 µL of diluted PDE4B enzyme to each well. Include a "no enzyme" control for background correction.
-
-
Reaction Initiation: Add 50 µL of cAMP-FAM substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add 50 µL of Binding Agent to each well. This stops the reaction and allows for the detection of the hydrolyzed substrate. Incubate for another 15-30 minutes at room temperature.
-
Data Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Subtract the background FP values (from the "no enzyme" control) from all other readings.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing ligand efficiency and the signaling pathways modulated by the target kinases.
Caption: Experimental workflow for assessing ligand efficiency.
Caption: Simplified FGFR signaling pathway.
Caption: Simplified JAK3/STAT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. abeomics.com [abeomics.com]
- 7. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - ProQuest [proquest.com]
- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 11. TNIK - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine analogs
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a critical scaffold in the development of potent and selective kinase inhibitors for a multitude of therapeutic areas, particularly in oncology. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it a privileged starting point for drug discovery campaigns. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of 1H-pyrrolo[2,3-b]pyridine analogs, highlighting their inhibitory activities against different kinase targets and detailing the experimental protocols used for their evaluation.
Comparative Inhibitory Activities of 1H-Pyrrolo[2,3-b]pyridine Analogs
The versatility of the 1H-pyrrolo[2,3-b]pyridine core is evident in its ability to be functionalized at various positions to achieve desired potency and selectivity. The following tables summarize the in vitro inhibitory activities of different analogs against a range of kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of FGFRs, which are key players in cell proliferation, differentiation, and migration. Abnormal FGFR signaling is implicated in various cancers.[1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 1: In vitro inhibitory activity of compound 4h against FGFR family kinases.[1]
The data indicates that compound 4h is a potent inhibitor of FGFR1, 2, and 3, with significantly lower activity against FGFR4, suggesting a degree of selectivity within the FGFR family.[1]
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors.[2]
| Compound | c-Met IC50 (nM) | ALK IC50 (nM) | MKN-45 Cell IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 9 | 22.8 | Moderate Inhibition | 329 | 479 |
Table 2: In vitro enzymatic and cellular inhibitory activities of compound 9.[2]
Compound 9 demonstrates strong inhibition of c-Met kinase activity and potent anti-proliferative effects in cancer cell lines with aberrant c-Met signaling.[2]
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Screening of an in-house library identified 1H-pyrrolo[2,3-b]pyridine analogs as potential PLK4 inhibitors.[3] A key finding from the SAR studies was that replacing a thiazolidine-2,4-dione moiety with a 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4.[3]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against GSK-3β.[4]
| Compound | GSK-3β IC50 (nM) |
| 41 | 0.22 |
| 46 | 0.26 |
| 54 | 0.24 |
Table 3: In vitro inhibitory activity of selected compounds against GSK-3β.[4]
These compounds exhibit remarkable potency at the nanomolar level, highlighting the potential of this scaffold for developing treatments for neurodegenerative diseases.[4]
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system diseases.[5] The SAR studies revealed that the ring size and hydrophobicity of the amide substituent are crucial for both potency and selectivity over PDE4D.[5]
| Compound | PDE4B IC50 (µM) |
| 11h | 0.14 |
Table 4: In vitro inhibitory activity of compound 11h against PDE4B.[5]
Compound 11h , bearing a 3,3-difluoroazetidine ring, showed high inhibitory activity and 6-fold selectivity over PDE4D.[5]
Traf2 and Nck-interacting kinase (TNIK) Inhibitors
TNIK is involved in various signaling pathways related to cancer cell proliferation and metastasis. Several 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as potent TNIK inhibitors, with some exhibiting IC50 values below 1 nM.[6] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors provided insights for designing new potent compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for key assays cited in the development of 1H-pyrrolo[2,3-b]pyridine analogs.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. For instance, the inhibitory activity against FGFR was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human kinase enzyme (e.g., FGFR1, c-Met)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Detection antibody (e.g., Europium-labeled anti-phosphotyrosine antibody)
-
Microplates (e.g., 384-well)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection antibody and incubate to allow for binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: General experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dbpia.co.kr [dbpia.co.kr]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are critical to ensuring a secure laboratory environment and preventing environmental contamination. This guide outlines the essential procedures for the proper disposal of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemically resistant nitrile gloves. If contaminated, change them immediately.
-
Eye Protection: Use safety goggles or glasses to protect against splashes.
-
Laboratory Coat: A flame-retardant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, it should be absorbed with an inert material such as sand or vermiculite, collected into a sealed, designated hazardous waste container, and the area thoroughly cleaned with a detergent solution followed by water.[1][2] Do not allow the chemical to enter drains or waterways.[2]
Hazard Summary for Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound, which should be considered as potential hazards for this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid all direct contact and inhalation by using appropriate PPE.[3] |
| Skin Irritation | Causes skin irritation.[4][5] | Wear protective gloves and clothing.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Wear appropriate eye protection.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Work in a well-ventilated area or under a chemical fume hood.[4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Due to its halogenated nature, this compound should be classified as a halogenated organic waste.
-
Do not mix this compound with non-halogenated waste or other incompatible materials such as strong oxidizing agents, acids, or bases.[4]
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), into a designated, chemically compatible, and leak-proof container with a secure lid.[2] Polyethylene or glass containers are generally suitable.
2. Waste Container Labeling:
-
Properly label the hazardous waste container. The label must include:
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, and open flames.[4][5]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[4][5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from handling the chemical waste to its final disposal.
References
Essential Safety and Logistical Information for Handling 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. The following information is based on established best practices for handling halogenated aromatic and heterocyclic compounds.
Hazard Identification and Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar brominated heterocyclic compounds indicate potential hazards.[1][2][3] It is imperative to assume the substance is hazardous and to handle it with the utmost care.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can result in redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Splashes can cause significant eye damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Inhalation of dust or vapors can irritate the respiratory tract. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate the risks associated with handling this compound.[1] The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield.[1][2][4] | Provides protection against splashes and airborne particles. Must be compliant with ANSI Z87.1 or EN 166 standards.[5] |
| Skin/Body | Chemical-resistant lab coat or apron; long pants and closed-toe shoes.[1][2][5] | An impervious lab coat protects against skin contact.[2] Closed-toe shoes are essential for working in any laboratory setting.[6][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[1][8] | Gloves must be inspected for integrity before each use.[4][9] Contaminated gloves should be disposed of properly after use.[2][4] |
| Respiratory | Use in a chemical fume hood is required.[1][10] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol minimizes the risk of exposure and accidents.[8] Always have a spill kit and emergency contact information readily available.[6][7]
| Step | Action | Detailed Procedure |
| 1. Preparation | Area and Equipment Setup: | Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[1][6] Confirm that an eyewash station and safety shower are accessible.[2] Gather all necessary equipment, including secondary containment trays.[6] |
| 2. Donning PPE | Personal Protection: | Put on all required PPE as specified in the table above before handling the chemical.[6] |
| 3. Handling | Weighing and Transfer: | Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[1][8][10] Use appropriate tools like spatulas for transfer to prevent creating dust.[7] Keep the container tightly sealed when not in use.[2][6] |
| 4. Post-Handling | Decontamination and Doffing PPE: | After handling, wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[2][4][7][9] Clean all equipment used.[3] Remove PPE in the correct order to avoid cross-contamination. |
| 5. Storage | Safe Storage: | Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[2][11][12] Ensure the container is clearly labeled with the chemical identity and associated hazards.[6][11] |
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Disposal Plan
Improper disposal of brominated organic compounds can cause significant environmental harm.[11] All waste must be treated as hazardous.
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Unused/Expired Chemical & Contaminated PPE: | Collect in a designated, sealed, and clearly labeled hazardous waste container marked "Halogenated Organic Waste."[11] |
| Liquid Waste | Solutions Containing the Compound: | Collect in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.[11] |
| Final Disposal | Institutional Protocol: | Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4] |
Emergency and Spill Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.[11]
| Emergency Type | Immediate Action |
| Minor Spill (in fume hood) | Alert personnel in the immediate area.[11] Wear appropriate PPE.[3] Absorb the spill with an inert material like sand or vermiculite.[2][3] Collect the absorbed material into a labeled hazardous waste container.[2][11] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin area with plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.[3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9][10] Seek immediate medical attention.[3][10] |
| Inhalation | Move the affected person to fresh air.[4][10] If breathing is difficult, provide oxygen. Seek medical attention.[13] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[13] |
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. uwlax.edu [uwlax.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
